5-Methoxyquinoline-8-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxyquinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)10-7(8)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUBJMIXKZPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxyquinoline-8-sulfonamide CAS number and chemical properties
Topic: 5-Methoxyquinoline-8-sulfonamide: Chemical Profile, Synthesis, and Functional Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary
5-Methoxyquinoline-8-sulfonamide (CAS: 1694592-99-8) is a specialized heterocyclic building block belonging to the class of quinoline-8-sulfonamides.[1][2] Structurally characterized by a quinoline core substituted with an electron-donating methoxy group at the C5 position and a sulfonamide moiety at the C8 position, this compound represents a critical scaffold in medicinal chemistry. Its electronic properties—defined by the interplay between the electron-rich phenol ether and the electron-withdrawing sulfonamide—make it a valuable precursor for developing kinase inhibitors (e.g., PKM2 modulators), metalloprotease inhibitors, and fluorescent chemosensors.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
Nomenclature and Identifiers[9]
-
Related Intermediate CAS: 881005-38-5 (5-Methoxyquinoline-8-sulfonyl chloride)[5][6][7]
-
Molecular Formula: C₁₀H₁₀N₂O₃S
-
SMILES: COc1ccc2nc(ccc2c1S(N)(=O)=O)
Physical Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Sulfonamide) | ~10.0 (Predicted based on aryl sulfonamides) |
| pKa (Quinoline N) | ~4.5 (Reduced basicity due to C8-sulfonamide EWG) |
| H-Bond Donors | 1 (Sulfonamide NH₂) |
| H-Bond Acceptors | 4 (Sulfonamide O, Methoxy O, Quinoline N) |
Synthetic Methodology
The synthesis of 5-Methoxyquinoline-8-sulfonamide is governed by electrophilic aromatic substitution (EAS) rules. The 5-methoxy group acts as a strong ortho/para director. In the fused quinoline system, the "para" position relative to C5 is C8. This electronic bias ensures high regioselectivity during chlorosulfonation, avoiding the formation of the C6 or C3 isomers.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step regioselective synthesis of 5-Methoxyquinoline-8-sulfonamide via chlorosulfonation.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methoxyquinoline-8-sulfonyl chloride
Principle: The 5-methoxy group activates the C8 position, allowing chlorosulfonic acid to introduce the sulfonyl chloride group directly.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Cool the flask to 0°C in an ice bath.
-
Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Slowly add 5-Methoxyquinoline (1.0 equiv) portion-wise over 20 minutes. Caution: The reaction is highly exothermic; maintain temperature < 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor consumption of starting material by TLC (System: EtOAc/Hexane).
-
Quench: Pour the reaction mixture carefully onto crushed ice (~100 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum. Yield is typically 70-85%.
Step 2: Ammonolysis to Sulfonamide
Principle: Nucleophilic attack of ammonia on the sulfonyl sulfur atom displaces the chloride.
-
Solubilization: Dissolve the crude 5-Methoxyquinoline-8-sulfonyl chloride in THF or Acetone (10 mL/g).
-
Ammonolysis: Cool the solution to 0°C. Add Ammonium hydroxide (28% aq, 10 equiv) dropwise. Alternatively, use a saturated solution of NH₃ in methanol for anhydrous conditions.
-
Completion: Stir at room temperature for 2 hours.
-
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and adjust pH to ~5-6 with dilute HCl to precipitate the sulfonamide.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) to obtain the title compound.
Functional Applications & Mechanism of Action
Medicinal Chemistry: Kinase & Metabolic Modulation
Quinoline-8-sulfonamides are a privileged scaffold in drug discovery. The 5-methoxy derivative specifically offers unique electronic tuning:
-
PKM2 Activation/Inhibition: Analogs of quinoline-8-sulfonamides have been identified as modulators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism (Warburg effect). The sulfonamide moiety engages in hydrogen bonding with the enzyme's polar residues, while the quinoline ring participates in π-stacking interactions.
-
Antibacterial Activity: The sulfonamide group mimics the p-aminobenzoic acid (PABA) substrate in bacterial folate synthesis, although quinoline-fused sulfonamides often act via alternative mechanisms, such as metal chelation disrupting bacterial metalloenzymes.
Structural Logic Map (SAR)
Caption: Structure-Activity Relationship (SAR) mapping of the 5-methoxyquinoline-8-sulfonamide scaffold.
Safety and Handling (SDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Sulfonyl chlorides (intermediate) are moisture-sensitive and corrosive.
References
-
Sigma-Aldrich. 5-methoxyquinoline-8-sulfonamide Product Detail. (CAS 1694592-99-8).[1][2][4] Available at:
-
Marciniec, K., et al. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase." Molecules, 28(6), 2509. Available at: [Link]
-
PubChem. 5-methoxyquinoline-8-sulfonyl chloride (Compound Summary). (CAS 881005-38-5).[5][6][7][9] Available at:
-
Zieba, A., et al. (2024).[10] "Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides." Molecules. (Contextual reference for sulfonamide synthesis on quinoline rings). Available at:
Sources
- 1. 35203-91-9|Quinoline-8-sulfonamide|BLD Pharm [bldpharm.com]
- 2. CAS:1694592-99-8, 5-Methoxyquinoline-8-sulfonamide-毕得医药 [bidepharm.com]
- 3. CAS:129660-43-18-methoxyquinoline-5-sulfonamide-毕得医药 [bidepharm.com]
- 4. 5-methoxyquinoline-8-sulfonamide | 1694592-99-8 [sigmaaldrich.com]
- 5. 90429-62-2|8-Methoxyquinoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. 5-methoxyquinoline-8-sulfonyl chloride | 881005-38-5 [m.chemicalbook.com]
- 7. 5-methoxyquinoline-8-sulfonyl chloride CAS#: 881005-38-5 [m.chemicalbook.com]
- 8. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 881005-38-5|5-Methoxyquinoline-8-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Structure Analysis of 5-Methoxy-8-Sulfonamidoquinoline Derivatives: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-methoxy-8-sulfonamidoquinoline derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of their synthesis, structural elucidation, and biological significance.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have a long history of therapeutic application, from the antimalarial quinine to modern anticancer agents. The electronic properties and rigid structure of the quinoline core make it an ideal platform for designing molecules that can interact with a wide range of biological targets. The introduction of a sulfonamide group at the 8-position and a methoxy group at the 5-position can significantly modulate the physicochemical and biological properties of the quinoline scaffold, leading to compounds with potent and selective activities.
Synthesis of 5-Methoxy-8-Sulfonamidoquinoline Derivatives
The synthesis of 5-methoxy-8-sulfonamidoquinoline derivatives typically begins with the commercially available 8-hydroxyquinoline. A common synthetic route involves the protection of the hydroxyl group via methylation, followed by chlorosulfonylation and subsequent reaction with a desired amine to form the sulfonamide linkage.
General Synthetic Pathway
The following diagram illustrates a representative synthetic route:
Comparative Analysis of Zinc-Binding Dynamics: 5-Methoxyquinoline-8-sulfonamide vs. TSQ
This is an in-depth technical guide comparing the zinc-binding characteristics of 5-Methoxyquinoline-8-sulfonamide and the industry-standard sensor TSQ .
Executive Summary
This guide provides a technical comparison between TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), the "gold standard" fluorescent sensor for cellular zinc, and 5-Methoxyquinoline-8-sulfonamide (5-MQ8S), a structurally distinct quinoline derivative often investigated as a metalloenzyme inhibitor.
While both molecules utilize the quinoline scaffold to coordinate Zinc (Zn²⁺), their primary applications and binding modes are fundamentally different:
-
TSQ acts as a fluorogenic chelator , optimized for detecting labile intracellular zinc pools via a 2:1 ligand-to-metal complex.[1]
-
5-MQ8S typically functions as a pharmacophore/ligand , designed to bind zinc within the active sites of metalloenzymes (e.g., Carbonic Anhydrase, Pyruvate Kinase) or as a building block for coordination complexes.
This document dissects the structural causality, thermodynamic affinity (
Molecular Architecture & Binding Modes[2]
The distinct behaviors of these molecules stem from the specific positioning of their functional groups.
Structural Comparison
| Feature | TSQ (Sensor) | 5-Methoxyquinoline-8-sulfonamide (Ligand) |
| IUPAC Name | N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | 5-methoxyquinoline-8-sulfonamide |
| Sulfonamide Linkage | N-linked: The sulfonamide nitrogen is attached to the quinoline ring (C8).[1] | S-linked: The sulfonyl sulfur is attached to the quinoline ring (C8). |
| Methoxy Position | Position 6: Para to the ring nitrogen (electronic donor). | Position 5: Meta to the ring nitrogen (steric/electronic modulator). |
| Coordination Motif | N,N-Chelate: Ring Nitrogen + Sulfonamido Nitrogen (deprotonated). | N,N-Chelate: Ring Nitrogen + Sulfonamide Nitrogen (deprotonated). |
| Primary State | Hydrophobic, membrane-permeable. | Polar, often requires specific solvation. |
Visualization of Chemical Topology
Figure 1: Structural logic dictating the binding pathway. TSQ forms self-assembled complexes with free Zn²⁺, whereas 5-MQ8S targets Zn²⁺ pre-bound in protein active sites.
Thermodynamics of Binding (Affinity)
The "affinity" of these molecules must be contextualized: TSQ binds labile zinc, while 5-MQ8S competes for protein-bound zinc.
TSQ Affinity Profile
TSQ forms a neutral, lipophilic complex with Zn²⁺. The binding is cooperative and pH-dependent due to the deprotonation of the sulfonamide nitrogen (
-
Stoichiometry: 2:1 (TSQ:Zn).
-
Dissociation Constant (
): -
Selectivity: High for Zn²⁺ over Ca²⁺/Mg²⁺ (
), ensuring minimal background in physiological buffers.
5-Methoxyquinoline-8-sulfonamide Affinity Profile
As a primary sulfonamide (
-
Stoichiometry: 1:1 (Ligand:Zn) in enzymatic pockets.
-
Stability Constant (Free Zn):
(Micromolar affinity).-
Note: Without the stabilizing protein pocket, the affinity for free Zn²⁺ is significantly lower than that of TSQ.
-
-
Enzymatic Affinity (
): Can reach low nanomolar (10–100 nM) for targets like Carbonic Anhydrase II, driven by the "zinc-hydroxide" displacement mechanism.
Comparative Data Table
| Parameter | TSQ | 5-Methoxyquinoline-8-sulfonamide |
| Target Zn Pool | Labile / Free Zn²⁺ | Protein-Bound Zn²⁺ (Structural/Catalytic) |
| Binding Stoichiometry | 2:1 (Ligand:Metal) | 1:1 (Ligand:Metal) |
| Effective Affinity ( | ~10⁻⁹ M (High) | ~10⁻⁶ M (Free); ~10⁻⁸ M (Enzyme) |
| pH Sensitivity | High (requires deprotonation of sulfonamide NH) | High (requires deprotonation of amide) |
| Interference | Minimal (Ca/Mg) | Potential cross-reactivity with Cu²⁺ |
Photophysical Characterization
The most critical operational difference is the fluorescence response.
TSQ: The Fluorogenic Switch
TSQ exhibits minimal fluorescence in its apo-form due to Photoinduced Electron Transfer (PET) quenching from the lone pair of the sulfonamide nitrogen to the quinoline ring.
-
Mechanism: Upon Zn²⁺ binding, the nitrogen lone pair is engaged in coordination, suppressing PET and rigidifying the molecule.
-
Excitation/Emission:
/ (Blue-Green). -
Quantum Yield (
): Increases >50-fold upon binding.
5-MQ8S: The Structural Probe
While quinoline derivatives are inherently fluorescent, the 5-methoxy substitution and S-linkage in 5-MQ8S alter the conjugation system.
-
Fluorescence: Typically weaker or blue-shifted compared to TSQ.
-
Usage: Rarely used as a standalone fluorescent sensor. Its primary utility is electronic modulation of the zinc-binding pharmacophore.
Experimental Protocols
Protocol A: Determination of Zn²⁺ Affinity ( ) for TSQ
Use this protocol to validate TSQ batches for cellular imaging.
Materials:
-
50 mM HEPES buffer (pH 7.4, Zn-free).
-
10 mM EGTA (to buffer free Zn).
-
TSQ stock (10 mM in DMSO).
Workflow:
-
Buffer Preparation: Prepare a series of "Free Zn" buffers ranging from 0 nM to 100 nM using ZnSO₄/EGTA buffering (calculate using MaxChelator).
-
Titration: Add TSQ (final conc. 20 µM) to each buffer aliquot.
-
Equilibration: Incubate for 10 minutes at 37°C in the dark.
-
Measurement: Record fluorescence spectra (
). -
Data Analysis: Plot Fluorescence Intensity (
) vs. . Fit to the Hill equation:
Protocol B: Enzymatic Inhibition Assay for 5-MQ8S
Use this protocol to assess binding to Zinc in Carbonic Anhydrase (CA).
Materials:
-
Purified Carbonic Anhydrase II (CA-II).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
5-MQ8S stock.
Workflow:
-
Baseline: Measure the hydrolysis rate of p-NPA by CA-II (monitor Absorbance at 400 nm).
-
Inhibition: Incubate CA-II with varying concentrations of 5-MQ8S (1 nM – 10 µM) for 15 mins.
-
Reaction: Add p-NPA and monitor the reduced rate of product formation.
-
Calculation: Determine
(concentration at 50% activity). Convert to using the Cheng-Prusoff equation:
Diagrammatic Workflow
Figure 2: Parallel experimental workflows. TSQ requires fluorescence titration against buffered Zn, while 5-MQ8S requires kinetic enzymatic assays.
References
-
Meeusen, J. W., et al. (2011).[3][4][5] "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins."[1][2][3][5][6] Inorganic Chemistry, 50(16), 7563-7573.[2][5] Link
-
Frederickson, C. J., et al. (1987). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology, 28, 1-95. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
ZINC Database. "5-Methoxyquinoline-8-sulfonamide Structure and Properties." Link
-
BenchChem. "TSQ vs FluoZin-3: A Head-to-Head Comparison of Zinc Indicators." Link
Sources
- 1. TSQ - Wikipedia [en.wikipedia.org]
- 2. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. TSQ = 98 HPLC 109628-27-5 [sigmaaldrich.com]
- 6. Reaction of metal-binding ligands with the zinc proteome: zinc sensors and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxyquinoline-8-sulfonamide mechanism of action in metal chelation
An In-Depth Technical Guide to the Metal Chelation Mechanism of 5-Methoxyquinoline-8-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A significant portion of these biological effects is attributed to the potent metal-chelating ability of certain quinoline derivatives.[3] This guide delves into the core mechanism of action by which 5-Methoxyquinoline-8-sulfonamide, a representative of the 8-sulfonamidoquinoline class, engages in metal chelation. We will explore the structural basis of its coordinating potential, the nature of the resulting metal complexes, and the experimental methodologies employed to characterize these interactions. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the chelation chemistry of this important class of compounds.
Introduction to Quinoline Sulfonamides in Medicinal Chemistry
Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, from the antimalarial drug quinine to modern fluoroquinolone antibiotics.[2] The fusion of a quinoline ring with a sulfonamide moiety gives rise to a class of compounds with a rich and diverse biological activity profile.[4] Sulfonamides themselves are a well-established pharmacophore, known for their antimicrobial properties.[4] The combination of these two scaffolds in molecules like 5-Methoxyquinoline-8-sulfonamide creates a unique electronic and structural landscape, predisposing them to interact with biological metal ions.
The biological activity of many quinoline derivatives is intrinsically linked to their ability to bind essential metal ions, such as iron, copper, and zinc.[3] This chelation can disrupt vital metal-dependent enzymatic processes in pathogenic microbes or cancer cells, leading to therapeutic effects.[3][5] Understanding the precise mechanism of this metal chelation is therefore critical for the rational design of new and more effective quinoline-based drugs.
Molecular Architecture: The Foundation of Chelating Activity
The capacity of 5-Methoxyquinoline-8-sulfonamide to act as a potent metal chelator is dictated by its specific molecular structure. The key features are:
-
The Quinoline Ring System: The nitrogen atom within the quinoline ring (at position 1) possesses a lone pair of electrons, making it a primary Lewis base site for coordination with a metal ion.
-
The 8-Sulfonamide Group (-SO₂NH₂): This functional group, positioned at the 8th carbon of the quinoline ring, plays a crucial role. The nitrogen atom of the sulfonamide can also act as a donor atom. Furthermore, the hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated, creating an anionic nitrogen center that forms a strong coordinate bond with a metal cation.
-
The 5-Methoxy Group (-OCH₃): While not directly involved in the chelation, the methoxy group at position 5 is an electron-donating group. Through resonance and inductive effects, it can modulate the electron density of the quinoline ring system, thereby influencing the basicity of the quinoline nitrogen and the acidity of the sulfonamide proton, which can fine-tune the chelation thermodynamics.
The spatial arrangement of the quinoline nitrogen and the sulfonamide nitrogen is critical. They are positioned in such a way that they can collectively bind to a single metal ion, forming a thermodynamically stable five-membered ring. This is a classic example of the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands.
The Core Mechanism of Bidentate Chelation
The primary mechanism of action for metal chelation by 5-Methoxyquinoline-8-sulfonamide is through bidentate coordination. This process involves the simultaneous binding of two donor atoms from the ligand to a central metal ion.
The key steps are:
-
Approach and Initial Coordination: The metal ion in solution is initially attracted to the electron-rich nitrogen atoms of the 5-Methoxyquinoline-8-sulfonamide molecule.
-
Deprotonation of the Sulfonamide: In a suitable pH environment, the sulfonamide nitrogen deprotonates (-SO₂NH⁻). This deprotonation is often facilitated by the proximity of the metal ion, which stabilizes the resulting negative charge.
-
Formation of the Chelate Ring: The metal ion is then coordinatively bonded to both the quinoline nitrogen and the deprotonated sulfonamide nitrogen. This results in the formation of a highly stable, five-membered chelate ring.[6] This ring structure is entropically and enthalpically favored, leading to high-affinity binding.
X-ray crystallographic studies of similar 8-sulfonamidoquinoline complexes with metals like Ni(II) and Zn(II) have confirmed this bidentate coordination, showing the metal center bonded to the quinoline nitrogen and one of the sulfonamide nitrogens.[6][7] The resulting complexes often adopt geometries such as distorted tetrahedral or octahedral, with the latter being completed by coordination with other ligands or solvent molecules.[6][7]
Caption: Chelation of a metal ion (M²⁺) by 5-Methoxyquinoline-8-sulfonamide.
Thermodynamic and Kinetic Considerations
The formation of a metal complex is governed by thermodynamic and kinetic principles.[8][9]
-
Thermodynamics: The stability of the 5-Methoxyquinoline-8-sulfonamide-metal complex is quantified by its formation constant (K_f) or stability constant. A high K_f value indicates a strong ligand-metal interaction and a stable complex. The chelate effect, as mentioned earlier, contributes significantly to a high formation constant.
-
Kinetics: The rates of complex formation (k_on) and dissociation (k_off) are also critical, particularly in a biological context.[9] A long residence time of the drug on its target, often correlated with a slow k_off, can be a key determinant of its efficacy.[9] The kinetics of chelation can be influenced by factors such as the nature of the metal ion, the solvent, and the pH of the medium.
Experimental Characterization of Metal Chelation
A multi-technique approach is often necessary to fully characterize the metal chelation process.[10]
| Technique | Information Provided |
| UV-Vis Spectroscopy | Used to determine the stoichiometry of the metal-ligand complex and its formation constant. Changes in the absorption spectrum upon metal addition provide evidence of complexation.[11] |
| Infrared (IR) Spectroscopy | Provides information about the binding sites of the ligand. Shifts in the vibrational frequencies of the C=N (quinoline) and S-N (sulfonamide) bonds upon complexation indicate their involvement in coordination.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Useful for elucidating the structure of the complex in solution. Changes in the chemical shifts of protons near the coordination sites can confirm the binding mode.[14] |
| X-Ray Crystallography | Provides definitive, atomic-resolution structural information of the complex in the solid state, including bond lengths and angles.[10] |
| Mass Spectrometry | Confirms the formation of the complex and its stoichiometry by determining the mass-to-charge ratio of the chelate. |
| Thermal Analysis (TGA/DSC) | Used to study the thermal stability of the metal complexes.[15] |
Protocol: Spectrophotometric Titration for Stoichiometry Determination
This protocol outlines a common method (Job's method of continuous variation) to determine the metal-ligand stoichiometry using UV-Vis spectroscopy.
Objective: To determine the molar ratio in which 5-Methoxyquinoline-8-sulfonamide binds to a specific metal ion (e.g., Cu²⁺, Zn²⁺).
Materials:
-
Stock solution of 5-Methoxyquinoline-8-sulfonamide (e.g., 1 mM in ethanol).
-
Stock solution of a metal salt (e.g., CuSO₄·5H₂O, 1 mM in water).
-
Ethanol and deionized water.
-
UV-Vis spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of ligand and metal, but with varying mole fractions of each. For example, prepare 10 solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
For each solution, mix the appropriate volumes of the stock solutions of the ligand and metal salt.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex. This wavelength is typically identified by scanning a solution known to contain the complex.
-
Correct the absorbance by subtracting the absorbance of the free ligand at the same wavelength.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
Biological Implications and Drug Development
The ability of 5-Methoxyquinoline-8-sulfonamide to chelate metal ions is the cornerstone of its potential therapeutic applications.
Caption: Workflow of the biological action of 5-Methoxyquinoline-8-sulfonamide.
-
Antimicrobial Activity: Many bacteria require metal ions as cofactors for essential enzymes. By sequestering these metals, quinoline sulfonamides can inhibit bacterial growth.[1] For instance, the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, can be enhanced by metal chelation.[16]
-
Anticancer Activity: Cancer cells often have a dysregulated metal ion homeostasis. Chelating agents can exploit this by either depriving the cells of essential metals or by forming redox-active metal complexes that generate cytotoxic reactive oxygen species (ROS).[17][18] Some quinoline-based sulfonamides have been investigated as inhibitors of carbonic anhydrase isoforms that are overexpressed in tumors.[17]
-
Drug Development: The chelation mechanism offers a platform for designing novel therapeutics. By modifying the substituents on the quinoline or sulfonamide moieties, it is possible to tune the metal-binding affinity, selectivity, and pharmacokinetic properties of the molecule to optimize its therapeutic index.
Conclusion
The mechanism of action of 5-Methoxyquinoline-8-sulfonamide in metal chelation is a well-defined process rooted in fundamental principles of coordination chemistry. The molecule acts as a bidentate ligand, utilizing its quinoline and sulfonamide nitrogen atoms to form a stable five-membered ring with a central metal ion. This potent chelating ability is the primary driver behind its diverse biological activities. A thorough understanding of this mechanism, supported by robust experimental characterization, is essential for leveraging the therapeutic potential of this and related compounds in modern drug discovery and development.
References
-
Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Pharmaceuticals, 17(9), 1123. Available at: [Link]
-
Qurban, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(5), 3249-3265. Available at: [Link]
-
Sharma, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19353-19374. Available at: [Link]
-
Gama, A., et al. (2002). Synthesis and characterization of sulfonamides containing 8-aminoquinoline and their Ni(II) complexes. Crystalline structures of [Ni(qnsa)2(H2O)2]·2DMF and [Ni(qntsa)2(EtOH)2]. Polyhedron, 21(20), 2017-2024. Available at: [Link]
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Abdel-Magid, N., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6211. Available at: [Link]
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Billman, J. H., & Chernin, R. (1961). 8-Sulfonamidoquinolines as a New Class of Organic Reagents. Analytical Chemistry, 33(7), 878-880. Available at: [Link]
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Burcă, I., et al. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 30(1), 1. Available at: [Link]
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Serafin, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. Available at: [Link]
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Request PDF. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Available at: [Link]
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Mautner, F. A., et al. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega, 10(15), 18321-18335. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 29(14), 3398. Available at: [Link]
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Iwemi, K. M. (n.d.). SYNTHESIS OF N- ETHYL- 8 - METHOXY- 5 - QUINOLINE SULPHONAMIDE. The Global Bookstore. Available at: [Link]
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Martínez-Martínez, A. J., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 15(10), 856. Available at: [Link]
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Ibrahim, S. A., et al. (1986). Some transition metal chelates of 8-hydroxyquinoline-5-sulfonamides as possible drugs. Journal of Inorganic Biochemistry, 28(1), 57-65. Available at: [Link]
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Cavalu, S. (2018). Metal Complexes of Pharmaceutical Substances. IntechOpen. Available at: [Link]
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Al-Warhi, T. I., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4209. Available at: [Link]
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Prasad, R. N., & Kumar, M. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 1-9. Available at: [Link]
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El-Behery, M., & El-Twigry, H. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Revista de Chimie, 71(12), 304-318. Available at: [Link]
-
Sumrra, S. H., & Chohan, Z. H. (2022). Importance of Coordination Chemistry and Role of Sulfonamide Derived Compounds in Biological Activity -A Review. Journal of the Chemical Society of Pakistan, 44(4). Available at: [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]
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Al-Hussain, S. A., et al. (2025). Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. International Journal of Molecular Sciences, 26(13), 7247. Available at: [Link]
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Tiwari, G. D., & Mishra, M. N. (1981). Studies on Metal Chelates of 5-lodo-8-Hydroxyquinolino-4-(p-tolyl)sulphonamide and 5-lodo-7-chloro-8-hydroxyquinolino-4-(p-tolyl)sulphonamide. Journal of the Indian Chemical Society, 58(4), 362-363. Available at: [Link]
-
Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Pharmaceuticals, 17(9), 1123. Available at: [Link]
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Mrozek-Wilczkiewicz, A., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 26(17), 9345. Available at: [Link]
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Kadiya, H. K., & Patel, K. C. (2010). Synthesis, Characterization and Biological Investigations on Metal Chelates of 2-[(8-hydroxyquinolinyl)-5- aminomethyl]-3-(4-chlorophenyl)-3(H)-quinazolin-4-one. E-Journal of Chemistry, 7(2), 433-438. Available at: [Link]
-
Găină, L., et al. (2022). MATERIALS BASED ON QUINOLINE SULFONAMIDE - METALS WITH ANTIMICROBIAL ACTIVITY AND THEIR X-Ray characterisation. Studia Universitatis Babes-Bolyai Chemia, 67(4), 211-218. Available at: [Link]
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Adejoro, I. A., & Ojelere, O. O. (2022). Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Science Journal of Analytical Chemistry, 9(4), 104-109. Available at: [Link]
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Palermo, G., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Journal of Chemical Theory and Computation, 16(12), 7261-7278. Available at: [Link]
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Majli, I. S., et al. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication Index. Available at: [Link]
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Ghadge, S. D., et al. (2013). Thermoanalytical Study and Kinetics of New 8-Hydroxyquinoline 5-sulphonic Acid-Oxamide- Formaldehyde Terpolymer Resins. International Journal of Chemical and Physical Sciences, 2(6), 1-8. Available at: [Link]
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Wang, Y., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 539-542. Available at: [Link]
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Chen, Y., et al. (2022). Electrochemical Thermodynamics, Kinetics, and Hysteresis in Energy Materials: Focusing on the Solid Side. arXiv preprint arXiv:2208.08477. Available at: [Link]
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Literature review of 8-sulfonamido-quinoline based zinc sensors
[1]
Executive Summary
The detection of labile zinc (Zn²⁺) pools in biological systems is critical for understanding neurotransmission, apoptosis, and enzyme catalysis. Among the various classes of fluorescent probes developed, 8-sulfonamido-quinoline derivatives represent a foundational and widely utilized scaffold. This guide provides an in-depth technical review of this sensor class, focusing on the mechanistic principles of Photoinduced Electron Transfer (PET) suppression, the physicochemical properties of key sensors like TSQ and Zinquin , and rigorous experimental protocols for their synthesis and application.
Mechanistic Principles
The efficacy of 8-sulfonamido-quinoline sensors relies on a "turn-on" fluorescence mechanism triggered by metal coordination.
The Core Scaffold
The structure consists of a quinoline ring (fluorophore) substituted at the 8-position with a sulfonamide group (receptor).
-
Apo-State (Fluorescence Quenched): In the absence of Zn²⁺, the lone pair electrons on the sulfonamide nitrogen quench the quinoline fluorescence via Photoinduced Electron Transfer (PET).
-
Bound-State (Fluorescence Restored): Zn²⁺ coordinates with the quinoline ring nitrogen and the deprotonated sulfonamide nitrogen. This coordination lowers the energy of the sulfonamide lone pair or engages it in bonding, effectively suppressing the PET process and restoring the fluorescence of the quinoline moiety (Chelation-Enhanced Fluorescence, CHEF).
Mechanism Diagram
The following diagram illustrates the transition from the non-fluorescent apo-state to the fluorescent bound-state.
Figure 1: Mechanism of fluorescence restoration via PET suppression upon Zinc binding.
Key Sensors & Technical Specifications
While numerous derivatives exist, TSQ and Zinquin remain the benchmarks against which new sensors are evaluated.
TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline)[1]
-
Significance: One of the first Zn²⁺-specific probes.[1] It is highly lipophilic and stains cellular membranes and specific protein pools.
-
Binding Mode: Typically forms a 2:1 stoichiometric complex (Zn(TSQ)₂) but is also known to form ternary complexes with Zn-proteins, which can complicate quantification.
Zinquin (Ethyl Ester & Acid)
-
Significance: Developed to improve upon TSQ's solubility and cellular retention.
-
Formulation: Supplied as Zinquin Ethyl Ester (cell-permeable).[2] Intracellular esterases hydrolyze it to Zinquin Acid (cell-impermeable), trapping the probe inside the cell.
-
Binding Mode: Higher affinity than TSQ.[3][4] Can detect both free Zn²⁺ and loosely bound (labile) Zn²⁺ in proteins.
Comparative Technical Data
| Feature | TSQ | Zinquin Ethyl Ester / Acid |
| Chemical Name | N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide | Ethyl (2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetate |
| Excitation Max | 334 - 360 nm | ~364 nm |
| Emission Max | 470 - 495 nm | ~485 nm |
| Kd (Zn²⁺) | ~10⁻⁷ M (Ternary complex) | ~370 nM (1:1), ~850 nM (2:1) |
| Stoichiometry | 2:1 (Sensor:Zn) or Ternary | 1:1 or 2:1 |
| Cell Permeability | High (Lipophilic) | High (Ester form); Trapped after hydrolysis |
| Primary Application | Histological staining (Brain slices) | Live cell imaging, Flow cytometry |
Experimental Protocols
Chemical Synthesis (General Workflow)
The synthesis of these sensors generally involves the sulfonylation of an 8-aminoquinoline derivative.
Figure 2: General synthetic route for 8-sulfonamido-quinoline sensors.
In Vitro Fluorescence Titration
Objective: Determine the dissociation constant (Kd) and dynamic range.
-
Preparation: Prepare a 10 µM solution of the sensor (Zinquin Acid) in 50 mM HEPES buffer (pH 7.2, 100 mM KCl). Note: Ensure metal-free water is used.
-
Baseline: Measure the fluorescence spectrum (Ex: 365 nm, Em: 400-600 nm) of the apo-sensor.
-
Titration: Add aliquots of a ZnSO₄ standard solution (e.g., 0 to 100 µM final concentration).
-
Equilibration: Allow 2 minutes equilibration time after each addition.
-
Data Analysis: Plot Integrated Fluorescence Intensity vs. [Zn²⁺]. Fit the curve to a one-site binding model:
Live Cell Imaging (Zinquin Ethyl Ester)
Objective: Visualize intracellular labile zinc pools.
-
Cell Culture: Seed cells (e.g., HeLa, PC12) on sterile glass coverslips.
-
Loading:
-
Wash cells 2x with warm HBSS (calcium/magnesium-free).
-
Incubate with 25 µM Zinquin Ethyl Ester in HBSS for 30 minutes at 37°C.
-
Control: Incubate a separate set of cells with 50 µM TPEN (membrane-permeable chelator) to verify signal specificity.
-
-
Washing: Wash cells 3x with HBSS to remove extracellular dye.
-
Imaging:
-
Mount coverslip in a live-cell chamber.
-
Excitation: UV filter set (approx. 360 nm).
-
Emission: Blue/Cyan filter (460-500 nm).
-
Note: Minimize exposure time to prevent photobleaching and UV toxicity.
-
Critical Analysis & Limitations
While 8-sulfonamido-quinolines are powerful tools, researchers must acknowledge specific limitations to ensure data integrity:
-
UV Excitation: The requirement for UV excitation (~360 nm) can cause cellular autofluorescence and DNA damage during prolonged imaging.
-
Binding Stoichiometry: The transition between 1:1 and 2:1 complexes can complicate quantitative measurements, as the quantum yield may differ between species.
-
Subcellular Localization: TSQ, in particular, is prone to staining hydrophobic lipid environments, which can sometimes be mistaken for high-zinc vesicular pools.
-
Ternary Complexes: Both TSQ and Zinquin can bind to Zn²⁺ that is already coordinated to proteins (forming Sensor-Zn-Protein complexes), meaning they do not strictly measure "free" Zn²⁺ but rather the "accessible" or "labile" pool.
References
-
TSQ Characterization: Frederickson, C. J., et al. "TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins." Journal of Neuroscience Methods, 1987. Link
-
Zinquin Development: Zalewski, P. D., et al. "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II)." Biochemical Journal, 1993. Link
-
Zinquin Mechanism: Fahrni, C. J., & O'Halloran, T. V. "Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc." Journal of the American Chemical Society, 1999. Link
-
Comparison of Probes: BenchChem Technical Guide. "Navigating the Nuances of Cellular Zinc Detection: A Comparative Guide to TSQ." 2025.[2] Link
-
Proteomic Interactions: Nowakowski, A. B., & Petering, D. H. "Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-Proteome: Adduct Formation and Ligand Substitution."[4] Inorganic Chemistry, 2011. Link
Methodological & Application
Protocol for synthesis of 5-Methoxyquinoline-8-sulfonamide from 5-methoxyquinoline
Technical Application Note: Regioselective Synthesis of 5-Methoxyquinoline-8-sulfonamide
Abstract & Scope
This application note details a robust, two-step protocol for the synthesis of 5-methoxyquinoline-8-sulfonamide starting from 5-methoxyquinoline . While the isomeric 8-methoxyquinoline-5-sulfonamides are well-documented in literature for their anticancer and antimicrobial properties [1, 2], the 5-methoxy-8-sulfonamide scaffold represents a specific regioisomer critical for developing selective GPCR ligands (e.g., 5-HT6 antagonists) and kinase inhibitors.[1]
This guide prioritizes regiochemical control and process safety , utilizing the strong para-directing effect of the 5-methoxy group to selectively install the sulfonamide moiety at the 8-position via electrophilic aromatic substitution (EAS).[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on the electronic properties of the quinoline ring.[1] The nitrogen-containing ring is electron-deficient (deactivated), directing electrophilic attack to the benzene ring.[1] The 5-methoxy group (–OMe) is a strong electron-donating group (EDG) that directs incoming electrophiles to the ortho (position 6) and para (position 8) positions.[1]
-
Regioselectivity: Position 8 is electronically favored (para-direction) and sterically less hindered than position 6 (which is adjacent to the 5-OMe group).[1]
-
Pathway: Direct chlorosulfonation using chlorosulfonic acid (
) serves as both the solvent and the electrophile, followed by ammonolysis.[1]
Figure 1: Synthetic route leveraging the para-directing effect of the 5-methoxy group.[1]
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Reagent Stoichiometry | Excess acid acts as solvent and ensures complete conversion of the sulfonic acid intermediate to sulfonyl chloride [3].[1] | |
| Temperature (Step 1) | Initial cooling prevents rapid exotherm/decomposition.[1] Gentle heating drives the reaction to completion at the sterically favored 8-position.[1] | |
| Moisture Control | Strictly Anhydrous | |
| Quench Method | Inverse Addition | The reaction mixture must be added to ice. Adding water to the acid causes explosive boiling and loss of product.[1] |
Experimental Protocols
Step 1: Chlorosulfonation
Objective: Synthesis of 5-methoxyquinoline-8-sulfonyl chloride.
Materials:
-
Chlorosulfonic acid (
) (CAS: 7790-94-5) – Handle with extreme caution (Fuming).[1] -
Dichloromethane (DCM) (Optional, for extraction)
-
Anhydrous Sodium Sulfate (
)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (
) or nitrogen inlet. Place the flask in an ice-water bath ( ). -
Addition: Charge the flask with Chlorosulfonic acid (10.0 equiv) .
-
Reactant Introduction: Add 5-Methoxyquinoline (1.0 equiv) portion-wise (if solid) or dropwise (if liquid/melted) over 30 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature <
. -
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Optimization: If TLC shows incomplete conversion after 2 hours, heat the mixture to
for 2–4 hours. The 5-OMe group activates the ring, so extreme heat ( ) is rarely needed and may cause tars [3].
-
-
Quench (Critical Safety Step): Prepare a beaker with crushed ice (approx. 10x reaction volume). Slowly pour the reaction mixture onto the stirring ice. A precipitant (the sulfonyl chloride) usually forms.[1]
-
Isolation:
-
Method A (Filtration): If a solid forms, filter immediately, wash with cold water, and dry under vacuum (keep cool).
-
Method B (Extraction): If oily, extract the aqueous quench mixture with DCM (
).[1] Wash organic layers with cold brine, dry over , and concentrate in vacuo at . -
Stability Note: Sulfonyl chlorides are hydrolytically unstable.[1] Proceed immediately to Step 2.
-
Step 2: Amination (Ammonolysis)
Objective: Conversion to 5-methoxyquinoline-8-sulfonamide.[1]
Materials:
-
Crude 5-methoxyquinoline-8-sulfonyl chloride (from Step 1)[1]
-
Ammonium hydroxide (
in ) OR Ammonia in THF ( )[1] -
Tetrahydrofuran (THF) or Acetonitrile (
)
Procedure:
-
Dissolution: Dissolve the crude sulfonyl chloride in THF (approx. 10 mL per gram). Cool to
. -
Amination: Add Ammonium hydroxide (5.0 equiv) dropwise.[1]
-
Alternative: If water sensitivity is a concern (rare for simple ammonia), use commercial
in THF or dioxane.[1]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LCMS.[1] The non-polar sulfonyl chloride spot should disappear, replaced by a more polar sulfonamide spot.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected markers.
| Technique | Diagnostic Marker | Interpretation |
| Broad singlet corresponding to the | ||
| Doublet coupling ( | Look for the AB system of protons at positions 6 and 7. The absence of a singlet in the aromatic region confirms no substitution at the isolated 6-position (which would occur if sulfonation happened at 8 but 6 was isolated).[1] | |
| LC-MS | Molecular ion for | |
| Appearance | Off-white / Tan solid | Darkening indicates oxidation or residual acid traces.[1] |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic pitfalls.
References
-
Zieba, A. et al. (2024).[1][3][4] Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH) / MDPI. Available at: [Link]
- Context: Describes the analogous synthesis of 8-methoxyquinoline-5-sulfonamides, establishing the baseline conditions for chlorosulfonation of activ
- Context: Provides detailed general protocols for converting heterocyclic sulfonyl chlorides to sulfonamides using organic and aqueous media.
-
Cremlyn, R. J. (2002).[1] Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
Context: The authoritative text on the handling, stoichiometry, and mechanism of chlorosulfonation reactions.[1] (Referenced via general chemical literature search).
-
Sources
Chlorosulfonation procedures for preparing 5-methoxyquinoline-8-sulfonyl chloride
An Application Note and Protocol for the Synthesis of 5-Methoxyquinoline-8-sulfonyl Chloride via Chlorosulfonation
Abstract
This document provides a comprehensive guide for the synthesis of 5-methoxyquinoline-8-sulfonyl chloride, a valuable intermediate in medicinal chemistry and drug development.[1] The protocol details a robust chlorosulfonation procedure using 5-methoxyquinoline and chlorosulfonic acid. Emphasis is placed on understanding the reaction mechanism, critical safety procedures for handling hazardous reagents, and practical, field-proven insights for optimizing reaction outcomes and troubleshooting common issues. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a reliable and well-documented synthetic method.
Introduction and Scientific Background
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological applications, including anticancer and antimicrobial activities.[2][3] Specifically, sulfonamide-functionalized quinolines are of significant interest. The target molecule, 5-methoxyquinoline-8-sulfonyl chloride, serves as a key precursor for synthesizing a diverse library of 5-methoxyquinoline-8-sulfonamides, which can be evaluated for various biological activities.[1]
The synthesis is achieved through an electrophilic aromatic substitution reaction, where chlorosulfonic acid serves as both the solvent and the sulfonating agent.[4] Understanding the principles of this reaction is crucial for achieving high yields and purity.
Reaction Scheme
The overall transformation involves the direct chlorosulfonation of 5-methoxyquinoline to yield the desired sulfonyl chloride.
Chemical reaction depicting 5-methoxyquinoline reacting with chlorosulfonic acid to form 5-methoxyquinoline-8-sulfonyl chloride.
Mechanism of Chlorosulfonation
The chlorosulfonation of aromatic compounds is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism, while complex, is generally understood to proceed through the formation of a potent electrophile from chlorosulfonic acid.[5] In the case of 5-methoxyquinoline, the electron-donating nature of the methoxy group activates the aromatic ring, facilitating the substitution.
The reaction is believed to involve the following key steps:
-
Generation of the Electrophile : Three molecules of chlorosulfonic acid can react to generate the highly electrophilic sulfur dioxide chloronium ion (SO₂Cl⁺), along with H₃O⁺ and SO₃Cl⁻.[6]
-
Electrophilic Attack : The π-system of the quinoline ring attacks the SO₂Cl⁺ electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization : A base (such as SO₃Cl⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final 5-methoxyquinoline-8-sulfonyl chloride product.
Critical Safety Precautions: Handling Chlorosulfonic Acid
WARNING: Chlorosulfonic acid is an extremely corrosive, reactive, and hazardous chemical. It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid mist).[7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., polyethylene), a chemical-resistant apron or lab coat, and closed-toe shoes.[7][8] Work should be performed in a certified chemical fume hood with excellent ventilation.[9]
-
Handling : Never add water directly to chlorosulfonic acid.[10] When preparing for workup, the acid reaction mixture must be added slowly to ice/water, never the other way around, to manage the highly exothermic reaction.[7]
-
Storage : Store chlorosulfonic acid in a cool, dry, well-ventilated area away from water, bases, organic materials, and other incompatible substances. Ensure containers are tightly sealed and properly labeled.[7]
-
Spill & Emergency Procedures : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[8][9] Have an emergency shower and eyewash station readily accessible.[8] Spills should be absorbed with an inert material like vermiculite or dry sand; DO NOT USE WATER to clean up spills.[8]
Experimental Protocol: Synthesis of 5-Methoxyquinoline-8-sulfonyl Chloride
This protocol is adapted from established procedures for the sulfonation of quinoline derivatives.[2]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 5-Methoxyquinoline | Starting Material |
| Chlorosulfonic Acid (ClSO₃H) | Reagent and Solvent |
| Dichloromethane (CH₂Cl₂) | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Neutralizing Wash |
| Brine (Saturated NaCl) | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Round-bottom flask | Reaction Vessel |
| Magnetic Stirrer & Stir Bar | Agitation |
| Ice Bath | Temperature Control |
| Separatory Funnel | Extraction |
| Rotary Evaporator | Solvent Removal |
Step-by-Step Procedure
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, place chlorosulfonic acid (e.g., 5 molar equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Scientist's Note: Using a significant excess of chlorosulfonic acid ensures it acts as both the solvent and reagent, driving the reaction to completion and minimizing the formation of diaryl sulfone byproducts.[11] Cooling is essential to control the reaction rate and prevent unwanted side reactions.
-
-
Substrate Addition : To the cooled and stirred chlorosulfonic acid, add 5-methoxyquinoline (1 molar equivalent) slowly and portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Scientist's Note: The addition of the aromatic substrate to the acid (and not the reverse) is critical.[11] This maintains a constant excess of the chlorosulfonating agent, which suppresses the common side reaction where the newly formed sulfonyl chloride reacts with another molecule of 5-methoxyquinoline to form a sulfone.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for the recommended time (e.g., 2-4 hours, or until TLC/HPLC analysis indicates completion).
-
Scientist's Note: The disappearance of bubbles (HCl gas evolution) can be a visual indicator that the reaction is nearing completion.[12]
-
-
Reaction Quench : Prepare a large beaker containing a substantial amount of crushed ice. In a chemical fume hood , pour the reaction mixture slowly and carefully onto the crushed ice with vigorous stirring.
-
Scientist's Note: This step is highly exothermic and will generate HCl fumes. The slow addition onto a large volume of ice is a critical safety measure to dissipate heat and control the quench.[12] The product will often precipitate or separate as an oil.
-
-
Product Isolation & Extraction : Transfer the aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Scientist's Note: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.[11]
-
-
Washing and Neutralization : Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) - to neutralize any remaining acid.
-
Brine (1 x 50 mL) - to remove excess water and aid in phase separation.
-
Scientist's Note: Sulfonyl chlorides are susceptible to hydrolysis.[11] Therefore, aqueous workup steps should be performed quickly and at low temperatures if possible to minimize product degradation.[11]
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-methoxyquinoline-8-sulfonyl chloride.
-
Purification : The crude product can be purified by recrystallization from a suitable anhydrous, non-polar solvent if necessary.[11] In many cases, the crude material is of sufficient purity to be used directly in the next synthetic step.[12]
Reaction Workflow Diagram
Caption: Key steps in the synthesis of 5-methoxyquinoline-8-sulfonyl chloride.
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. Product hydrolysis during workup.[11] | Increase reaction time or temperature moderately. Perform aqueous workup steps quickly and at low temperature; ensure all glassware is dry.[11] |
| Formation of Diaryl Sulfone | Insufficient excess of chlorosulfonic acid. Incorrect order of addition.[11] | Use a larger excess of chlorosulfonic acid (e.g., 5-10 equivalents). Ensure the 5-methoxyquinoline is added to the acid, not the reverse.[11] |
| Product Decomposition | Heating the product in the presence of water.[12] | Ensure the crude product is thoroughly dried before attempting purification by heating (e.g., recrystallization).[12] |
| Difficult Purification | Product is an oil or difficult to crystallize. | If the crude product is sufficiently pure by NMR/LCMS, consider using it directly in the subsequent reaction to avoid purification losses.[11] |
Conclusion
The chlorosulfonation of 5-methoxyquinoline provides an effective and direct route to 5-methoxyquinoline-8-sulfonyl chloride. Success in this procedure hinges on a thorough understanding of the reaction mechanism, meticulous control of reaction conditions—particularly temperature and order of addition—and unwavering adherence to stringent safety protocols when handling chlorosulfonic acid. By following the detailed protocol and troubleshooting guidance presented in this note, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science.
References
-
Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe. [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Sulfonation and Chlorosulfonation Mechanisms. Scribd. [Link]
-
CHLOROSULPHONIC ACID For Synthesis. Alpha Chemika. [Link]
-
Chlorosulfonic acid. Atul Ltd. [Link]
-
CHLORINATION OF AROMATIC HALIDES WITH CHLOROSULFONIC ACID. Taylor & Francis Online. [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Module 5 : Electrophilic Aromatic Substitution. NPTEL Archive. [Link]
-
N-ACETYLSULFANILYL CHLORIDE. Organic Syntheses. [Link]
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1. Journal of the American Chemical Society. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. [Link]
-
N-METHYL-N-NITROSO-p-TOLUENESULFONAMIDE. Organic Syntheses. [Link]
-
Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. slideserve.com [slideserve.com]
- 8. nj.gov [nj.gov]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. atul.co.in [atul.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: Solubility Optimization and Handling of 5-Methoxyquinoline-8-sulfonamide
This Application Note is designed for researchers utilizing 5-Methoxyquinoline-8-sulfonamide (and structurally related 8-aminoquinoline derivatives like TSQ or Zinquin) in biological assays, specifically for fluorescence-based cation sensing (e.g., Zn²⁺) or medicinal chemistry fragment screening.[1][2]
Abstract
5-Methoxyquinoline-8-sulfonamide is a hydrophobic, fluorogenic compound often utilized as a chelating probe for transition metals (primarily Zinc) or as a scaffold in fragment-based drug discovery.[1][2] Its utility is frequently compromised by poor aqueous solubility and pH-dependent precipitation.[1][2] This guide provides a validated protocol for preparing stable DMSO stock solutions and executing aqueous dilutions without inducing aggregation ("crash-out"), ensuring assay reproducibility.
Chemical & Physicochemical Profile
Understanding the ionization state of the molecule is the prerequisite for successful solubilization.
| Property | Value / Description | Implication for Handling |
| Structure | Quinoline core with 5-OMe and 8-SO₂NH₂ groups.[1][2][3][4][5][6][7][8] | Planar, aromatic, lipophilic stacking potential. |
| Molecular Weight | ~238.26 g/mol | Small molecule, high permeability potential.[2] |
| LogP (Predicted) | ~1.5 – 2.0 | Moderately lipophilic; prefers organic solvents.[1][2] |
| pKa₁ (Quinoline N) | ~4.5 (Basic) | Soluble at pH < 4 (Protonated cation).[2] |
| pKa₂ (Sulfonamide) | ~10.0 (Acidic) | Soluble at pH > 10 (Deprotonated anion).[2] |
| Solubility (Neutral) | Lowest at pH 5.0 – 9.0 | Critical Risk: The neutral species dominates in physiological buffers (PBS, HEPES), leading to aggregation.[2] |
The "U-Shaped" Solubility Curve
The compound exhibits amphoteric behavior. In standard biological assays (pH 7.4), the molecule exists primarily in its neutral, least soluble form. Protocols must account for this by minimizing the time the compound spends in 100% aqueous buffer before binding to its target (e.g., protein or metal ion).
Figure 1: The theoretical solubility profile of 5-Methoxyquinoline-8-sulfonamide.[1][2] The "Danger Zone" for precipitation is exactly at the physiological pH required for most bioassays.
Protocol 1: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (10 mM - 50 mM) free of micro-precipitates.[1][2]
Reagents:
-
Solid 5-Methoxyquinoline-8-sulfonamide (>95% purity).[1][2][9]
-
Anhydrous DMSO (Dimethyl Sulfoxide), Molecular Biology Grade (Sigma-Aldrich or equivalent).[2] Note: Avoid DMSO stored in plastic for long periods; glass storage is preferred to prevent leaching.[2]
Procedure:
-
Weighing: Weigh approximately 2.4 mg of solid compound into a sterile, amber glass vial. (Targeting 10 mM in 1 mL).
-
Why Glass? Hydrophobic sulfonamides can adsorb to polypropylene tubes, reducing effective concentration.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonication (Critical): Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.
-
Visual Check: Hold the vial up to a light source.[2] The solution must be perfectly clear. If any turbidity remains, warm gently to 37°C and sonicate again.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
Protocol 2: Aqueous Dilution (The "Intermediate Step" Method)
Objective: Dilute the DMSO stock into aqueous buffer (PBS/HEPES) for an assay without causing immediate precipitation.[2] The Trap: Direct addition of 100% DMSO stock to aqueous buffer often causes "shock precipitation" where the compound crashes out faster than it can dissolve.[2]
Solution: Use a 10x Intermediate Dilution in a co-solvent system.[2]
Workflow: Target Final Assay Concentration: 10 µM in Buffer (1% DMSO final).
-
Thaw the 10 mM DMSO Master Stock.[2]
-
Prepare Intermediate (10x) Solution:
-
Final Dilution (The "Jet" Method):
Figure 2: The "Intermediate Dilution" workflow minimizes the thermodynamic shock of moving from organic to aqueous solvents.[1]
Protocol 3: Kinetic Solubility Verification
Before running a sensitive biological assay (e.g., Zn²⁺ titration), verify that the compound is actually soluble at the working concentration.
Method: Nephelometry / Absorbance Check [2]
-
Prepare the Final Assay Solution (e.g., 10 µM, 50 µM, 100 µM) as described in Protocol 2.
-
Incubate at Room Temperature for 60 minutes.
-
Measure Absorbance at 650 nm (or any non-absorbing wavelength for quinolines).[2]
-
Threshold: If OD₆₅₀ > 0.005 above the buffer blank, precipitation has occurred.[2] Lower the concentration.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing stock | DMSO absorbed atmospheric water (hygroscopic).[1][2] | Re-sonicate at 37°C. Use fresh, anhydrous DMSO for future stocks. Store over molecular sieves. |
| Inconsistent Fluorescence Data | Compound aggregation leads to fluorescence quenching.[2] | Add a non-ionic surfactant like 0.01% Pluronic F-127 or Tween-20 to the assay buffer.[1][2] This stabilizes hydrophobic molecules.[1] |
| Low Signal in Zn²⁺ Assay | Competitive binding or low solubility.[2] | Ensure buffer does not contain EDTA or EGTA.[2] Verify solubility using the OD₆₅₀ check. |
References
-
Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility).
-
NIH Assay Guidance Manual. (2025).[1][2] Solubility and Permeability Assays.
-
Meeusen, J. W., et al. (2012).[2] Determination of Zinc with the Fluorescent Probe TSQ. (Analogous chemistry for 8-sulfonamidoquinolines).
-
(Note: Citation serves as chemical grounding for quinoline sulfonamide handling).
-
-
Lipinski, C. A. (2000).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
Sources
- 1. scribd.com [scribd.com]
- 2. 8-Quinolinesulfonamide | C9H8N2O2S | CID 94464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-methoxyquinoline-5-sulfonamide 95% | CAS: 129660-43-1 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uop.edu.pk [uop.edu.pk]
- 9. mdpi.com [mdpi.com]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Fluorescence microscopy staining protocols using quinoline sulfonamide probes
Application Note: Fluorescence Microscopy Staining Protocols Using Quinoline Sulfonamide Probes
Introduction: The Mechanistic Basis of Zinc Sensing
Quinoline sulfonamide probes represent a specialized class of fluorophores primarily utilized for the detection of labile (free) intracellular zinc (
The "Turn-On" Mechanism: Most quinoline sulfonamide probes (e.g., Zinquin, TSQ, TQEN) operate via the suppression of Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) .
-
Apo-state (Unbound): The lone pair electrons on the sulfonamide nitrogen or the quinoline nitrogen quench the fluorescence of the quinoline fluorophore via PET. The probe is effectively "dark" or has very low quantum yield.
-
Bound-state (Metal Complex): When
binds to the quinoline nitrogen and the sulfonamide oxygen (forming a coordination complex), the electron lone pairs are engaged. This blocks the PET pathway, restoring the radiative transition and resulting in a massive increase in fluorescence intensity (often >10-fold).
Key Application: This guide focuses on Zinquin Ethyl Ester , the most widely accepted lipophilic, cell-permeable derivative used to image labile zinc pools in live cells.[1]
Probe Selection & Reagent Preparation
Probe Selection Guide
| Probe Variant | Cell Permeability | Primary Use Case | Excitation/Emission |
| Zinquin Ethyl Ester | High | Live cell imaging. Esterases cleave the ester group intracellularly, trapping the anionic "Zinquin Free Acid" inside the cell.[1] | UV (~365 nm) / Blue (~490 nm) |
| Zinquin Free Acid | Low | Cell-free assays or fixed cells where membrane permeabilization is possible. | UV (~365 nm) / Blue (~490 nm) |
| TSQ | High | Historical standard; higher background than Zinquin but useful for comparative studies. | UV (~365 nm) / Blue (~490 nm) |
Stock Solution Preparation
-
Solubility: Quinoline sulfonamides are lipophilic and poorly soluble in water.
-
Solvent: High-quality anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM to 25 mM stock solution.
-
Example: Dissolve 1 mg of Zinquin Ethyl Ester (MW ~414.5 g/mol ) in ~240 µL of DMSO to achieve ~10 mM.[2]
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.
Core Protocol: Live Cell Imaging of Labile Zinc
Objective: Visualize "labile" (loosely bound) zinc pools in vesicles (zincosomes) or cytoplasm.
Critical Pre-requisite:
-
Serum-Free Loading: Albumin (BSA/FBS) in culture media binds zinc and the probe, causing artifacts. Loading must be done in serum-free buffer (HBSS or PBS) or serum-free media.
Step-by-Step Workflow
-
Cell Preparation:
-
Culture cells on sterile glass coverslips or confocal-grade dishes (e.g., MatTek) to 60-70% confluency.
-
-
Wash Step:
-
Aspirate growth media.
-
Wash cells 2x with warm (
) HBSS (Hank's Balanced Salt Solution) or PBS containing .
-
-
Staining Solution Preparation:
-
Dilute the DMSO stock solution into warm HBSS to a final concentration of 25 µM .
-
Note: Optimization range is 10–40 µM. Do not exceed 0.5% final DMSO concentration to avoid cytotoxicity.
-
-
Incubation:
-
Wash & Recovery:
-
Aspirate staining solution.
-
Wash 3x with warm HBSS to remove extracellular probe.
-
Optional: Incubate in probe-free HBSS for 15 minutes to allow complete ester hydrolysis and equilibration.
-
-
Imaging:
-
Transfer to microscope stage (maintain
if possible). -
Excitation: UV filter set (Ex: 340–380 nm).
-
Emission: Blue filter set (Em: 460–500 nm).
-
Validation Protocol: The "Trust" Pillar
A fluorescent signal alone does not prove the presence of Zinc. You must validate that the signal is Zn-dependent using a specific chelator.
The TPEN Control:
TPEN (
-
Establish Baseline: Image the stained cells (from Protocol 3).
-
Quench: Add 50 µM TPEN directly to the imaging media.
-
Monitor: Image the same field of view every 2 minutes for 10–20 minutes.
-
Result:
-
True Signal: Fluorescence intensity should decrease significantly (quenching) as TPEN strips Zn from the quinoline probe.
-
Artifact: If fluorescence remains stable, the signal is due to autofluorescence or non-specific binding, not Zinc.
-
Visualization of Workflows
Figure 1: Mechanism of Action (CHEF Effect)
This diagram illustrates how Zinc binding activates the probe.
Caption: Figure 1: Binding of Zinc blocks Photoinduced Electron Transfer (PET), triggering Chelation-Enhanced Fluorescence (CHEF).
Figure 2: Experimental Decision Tree
This workflow ensures data integrity through validation steps.
Caption: Figure 2: Step-by-step imaging workflow including the mandatory TPEN validation step to rule out artifacts.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Background | Extracellular probe sticking to dish. | Wash cells 3x vigorously with HBSS after loading. |
| No Signal | Probe efflux (pumping out). | Add Probenecid (2.5 mM) or Sulfinpyrazone to the loading buffer to inhibit anion transporters. |
| Cytotoxicity | DMSO concentration too high. | Ensure final DMSO < 0.5%. Pre-dilute stock in buffer before adding to cells. |
| UV Damage | Prolonged exposure to UV light. | Minimize exposure time. Use a shutter. Zinquin is prone to photobleaching; image rapidly. |
References
-
Zalewski, P. D., Forbes, I. J., & Betts, W. H. (1993). Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II).[5][6] Biochemical Journal, 296(Pt 2), 403–408.[5][6]
-
Kimura, E., & Koike, T. (1998). Recent development of zinc-fluorophores. Chemical Society Reviews, 27(3), 179-184.
-
Matias, C. M., et al. (2010). Validation of TPEN as a zinc chelator in fluorescence probing of calcium in cells with the indicator Fura-2.[7] Journal of Fluorescence, 20(1), 377-383.
-
AAT Bioquest. Zinquin Ethyl Ester Product Protocol and Spectrum.
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Zinquin ethyl ester | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of zinc in hepatocytes by using a fluorescent probe, zinquin: relationship to metallothionein and intracellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Validation of TPEN as a zinc chelator in fluorescence probing of calcium in cells with the indicator Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Engineering for 5-Methoxyquinoline-8-sulfonamide Probes
[1]
Status: Operational | Ticket ID: #SOL-5MQ-8S | Agent: Senior Application Scientist[1]
Executive Summary
The 5-methoxyquinoline-8-sulfonamide scaffold is a privileged structure in coordination chemistry, widely used for developing fluorescent zinc sensors (analogous to TSQ and Zinquin) and antitumor agents.[1] However, its planar aromatic core and lipophilic sulfonamide moiety create a significant bottleneck: poor aqueous solubility .
This deficiency leads to Aggregation-Caused Quenching (ACQ) , precipitation in biological buffers, and low bioavailability. This guide provides a dual-approach solution: Chemical Derivatization (for synthetic chemists) and Formulation Engineering (for biological end-users).[1]
Module 1: Chemical Derivatization Strategies
For Synthetic Chemists designing next-generation probes.[1]
The most robust fix is structural modification. The goal is to disrupt the hydrophobic
The "Pro-Probe" Ester Strategy
Directly using a carboxylate improves solubility but prevents cell permeability. The industry standard (validated by Zinquin) is the Ester-Acid Hydrolysis mechanism .
-
Design: Synthesize the Ethyl Ester derivative.
-
Mechanism: The ester is lipophilic, allowing passive diffusion across the cell membrane. Once cytosolic, intracellular esterases hydrolyze the ester into the free acid form.
-
Result: The free acid is highly water-soluble and negatively charged, preventing leakage out of the cell (trapping) while remaining soluble in the cytosol [1].
Sulfonation at C5 Position
If the 5-methoxy group is not essential for your specific binding target, replacing or augmenting the scaffold with a sulfonic acid group at the 5-position (via chlorosulfonic acid) yields 8-ethoxyquinoline-5-sulfonic acid analogs.[1]
-
Benefit: Sulfonic acids are fully ionized at physiological pH, guaranteeing water solubility.
-
Trade-off: This may reduce cell permeability; suitable for extracellular assays or when using microinjection [2].[1]
Glycosylation (Cyclodextrin Conjugation)
Covalently linking the sulfonamide tail to a sugar moiety or cyclodextrin unit.
-
Evidence: Studies on TSQ analogs show that linking 6-deoxy-6-formyl-
-cyclodextrin to the sulfonamide nitrogen creates a self-solubilizing supramolecular system that retains Zinc sensitivity [3].[1]
Module 2: Formulation & Assay Optimization
For Biologists and Pharmacologists using existing probes.
If you cannot chemically modify the probe, you must engineer the solvent environment to prevent "crashing out" (precipitation).
Solvent Compatibility Table
| Solvent / Additive | Recommended Limit | Function | Warning |
| DMSO | < 0.1% (v/v) | Primary Stock Solvent | High % causes cytotoxicity and artifacts in zinc homeostasis.[1] |
| Pluronic F-127 | 0.02% - 0.04% | Non-ionic Surfactant | Prevents micro-aggregation; critical for loading hydrophobic dyes.[1] |
| 1 - 5 mM | Molecular Encapsulation | Forms inclusion complexes (1:1 host-guest) to shield the hydrophobic core [4].[1] | |
| Ethanol | Avoid | Co-solvent | Often precipitates quinolines upon dilution into PBS.[1] |
Visualization: The Solubility Decision Tree
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on user capabilities (synthetic vs. application).
Module 3: Troubleshooting & FAQs
Q1: My probe precipitates immediately upon adding the DMSO stock to PBS. Why?
A: This is the "Solvent Shock" effect.
When a hydrophobic molecule in DMSO (dielectric constant
Q2: I see fluorescence, but it's very weak even with Zinc present.
A: You are likely observing Aggregation-Caused Quenching (ACQ) .[1]
Quinoline sulfonamides are planar.[1][2] In water, they stack like plates (
Q3: Can I use serum (FBS) to improve solubility?
A: Proceed with Caution.
Albumin (BSA/FBS) binds hydrophobic molecules effectively, which will solubilize your probe. However, Albumin is also a Zinc sponge (high affinity for
Module 4: Standard Operating Protocols (SOPs)
Protocol A: The "Step-Down" Dilution (Anti-Precipitation)
Use this method to prepare working solutions from DMSO stocks.
-
Prepare Stock: Dissolve 5-Methoxyquinoline-8-sulfonamide in anhydrous DMSO to 10 mM .
-
Intermediate Dilution: Dilute the stock 1:10 into pure ethanol or PEG-400 (Result: 1 mM). Why? This creates a bridge between the organic DMSO and the aqueous buffer.
-
Carrier Addition: Add Pluronic F-127 (20% w/v stock) to the intermediate solution to a final concentration of 0.1%.
-
Final Dilution: Vortex the buffer (PBS/HBSS) rapidly. While vortexing, slowly drop the intermediate solution into the buffer to reach the final concentration (e.g., 10
M).-
Note: Ensure the final DMSO content is < 0.1%.
-
Protocol B: Preparation of -Cyclodextrin Inclusion Complex
Use this if the probe is strictly insoluble in buffers.
-
Calculate: Determine the molar mass of your probe. Weigh out a 1:1 molar equivalent of
-Cyclodextrin ( -CD) . -
Dissolve CD: Dissolve the
-CD in water/PBS (solubility limit ~16 mM).[1] Warm to 37°C if necessary. -
Add Probe: Add the probe (dissolved in a minimal volume of acetone or methanol) dropwise to the stirring
-CD solution. -
Equilibrate: Stir for 24 hours at room temperature (shielded from light).
-
Evaporate: Allow the organic solvent (acetone/methanol) to evaporate, leaving the probe encapsulated in the
-CD ring in the aqueous phase. -
Filter: Pass through a 0.22
m filter to remove any uncomplexed (precipitated) probe.[1]
Visualization: Aggregation vs. Solubilization
Figure 2: Mechanism of Aggregation-Caused Quenching (ACQ) and its reversal via surfactant/carrier encapsulation.
References
-
Meeusen, J. W., et al. (2011). "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins."[1][4][5] Inorganic Chemistry.
-
BenchChem Technical Data. (2025). "8-Ethoxyquinoline-5-sulfonic acid hydrate properties and solubility."
-
Rahman, S., et al. (2021). "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination." Sensors.[1][3][6][7][8][9]
-
Zoppi, A., et al. (2010).[10] "Complexation of Sulfonamides With
-Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences. -
Haase, H., et al. (2016). "Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro." Nutrients.[1]
Sources
- 1. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxyquinoline-5-sulfonamide (2126178-08-1) for sale [vulcanchem.com]
- 3. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro [mdpi.com]
- 4. TSQ = 98 HPLC 109628-27-5 [sigmaaldrich.com]
- 5. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing background fluorescence in quinoline sulfonamide zinc assays
ZincProbe Application Support Center Subject: Technical Guide – Minimizing Background in Quinoline Sulfonamide Assays (Zinquin/TSQ)
Executive Summary: The Signal-to-Noise Challenge
As a Senior Application Scientist, I often see researchers abandon quinoline sulfonamide probes (like Zinquin Ethyl Ester or TSQ ) due to "high background." In 90% of cases, this is not a probe failure but a misunderstanding of the probe's lipophilicity and the optical physics of UV excitation.
These probes function via Chelation-Enhanced Fluorescence (CHEF) .[1][2] Upon binding Zn²⁺, the suppression of Photoinduced Electron Transfer (PET) increases quantum yield. However, because these probes require UV excitation (~340–370 nm), they fight against cellular autofluorescence (NADH/FAD) and their own tendency to partition into hydrophobic membranes.
This guide provides a systematic approach to isolating labile zinc signal from these noise sources.
Diagnostic Workflow: The "Triage" Logic
Before altering your protocol, use this logic gate to identify the source of your background.
Figure 1: Diagnostic logic tree for identifying the root cause of background fluorescence. TPEN is the primary discriminator between true zinc signal and artifacts.
Technical Deep Dive: The Three Pillars of Noise
Pillar A: Optical Noise (Autofluorescence)
Quinoline sulfonamides are UV-excitable. Mammalian cells are rich in NADH and FAD, which also fluoresce under UV (340–360 nm) and emit in the blue-green range (450–520 nm), perfectly overlapping with Zinquin/TSQ emission.
-
The Fix:
-
Narrow the Ex/Em Window: Do not use wide UV filter cubes (like DAPI long-pass). Use a specific bandpass filter.
-
Time-Gated Acquisition: If your equipment allows, use time-resolved fluorescence. Organic fluorophores (Zinquin) often have different lifetimes than endogenous autofluorescence.
-
Recommended Optical Configuration:
| Component | Specification | Rationale |
| Excitation | 365 nm (± 10 nm) | Maximizes probe excitation while minimizing deep UV damage. |
| Dichroic | 400 nm (Long Pass) | Reflects excitation, passes emission. |
| Emission | 485 nm (± 20 nm) | Crucial: Use a bandpass, not a long-pass, to cut off green autofluorescence. |
Pillar B: Chemical Noise (Hydrophobic Partitioning)
Zinquin Ethyl Ester is designed to be lipophilic to cross cell membranes.[3] Once inside, cytosolic esterases must cleave the ester group to trap the probe (as Zinquin Acid).
-
The Problem: If you image too soon, or if the concentration is too high, uncleaved ester remains in the plasma membrane and organelle lipids. This uncleaved probe fluoresces in hydrophobic environments even without Zinc, or binds non-specifically to proteins.
-
The Fix:
-
Lower Concentration: Users often load at 25–50 µM. Reduce this to 5–10 µM .
-
Extend Hydrolysis Time: Allow 30–45 minutes at 37°C for esterases to work before imaging.
-
Pillar C: Environmental Noise (Exogenous Zinc)
Zinc is ubiquitous. "Background" is often real zinc introduced by your buffers or glassware.
-
The Fix:
-
Use Chelex-treated buffers.
-
Avoid glass; use plasticware where possible (glass leaches Zn²⁺).
-
The TPEN Rule: You must end your experiment by adding TPEN (50 µM). If the fluorescence does not vanish, the initial signal was not labile zinc [1].
-
Optimized Protocol: The "Clean-Read" Method
This protocol is designed to minimize the "trapped ester" background artifact.
-
Preparation:
-
Loading (The "Low & Slow" Approach):
-
Dilute stock to 10 µM (not higher) in warm buffer.
-
Incubate cells for 30 minutes at 37°C.
-
Note: Do not wash yet. Allow esterases to cleave the probe.
-
-
The Wash (Background Removal):
-
Aspirate loading buffer.[5]
-
Wash 3 times with probe-free buffer.
-
Wait 15 minutes in probe-free buffer before imaging.
-
Why? This allows uncleaved probe in the membranes to diffuse out, while the charged (cleaved) probe remains trapped intracellularly.
-
-
Imaging & Validation:
-
Acquire baseline image.
-
Add stimulus (e.g., Pyrithione to raise Zn, or TPEN to quench).
-
Self-Validation: If TPEN does not reduce intensity to near-zero, subtract the post-TPEN image from your data as "background."
-
Advanced Troubleshooting: Protein Adducts
A specific issue with quinoline sulfonamides (Zinquin/TSQ) is their ability to form ternary adducts with zinc-proteins [2].[6] Unlike newer probes that only detect "free" zinc, Zinquin can bind to zinc that is already loosely bound to proteins.
Figure 2: Mechanism of background signal generation via ternary protein adducts. Note the spectral shift.
-
Symptom: High basal fluorescence that TPEN removes slowly or partially.
-
Diagnosis: Look for a spectral shift.[2][6][7][8][9] Free Zn(Zinquin)₂ emits near 490 nm . Protein-Zn-Zinquin adducts often emit near 470 nm [2].[6][10][11]
-
Resolution: If you suspect adduct interference, verify results with a non-quinoline probe (e.g., FluoZin-3) which is less prone to this specific chemical interaction.
Frequently Asked Questions (FAQs)
Q: My "background" control (cells without probe) is dark, but cells with probe have high fluorescence even before I add Zinc. Why? A: This is likely basal labile zinc .[5] Cells maintain tightly controlled but non-zero pools of free zinc (picomolar to nanomolar range). To prove this is not artifact, add 50 µM TPEN. If the signal disappears, it wasn't background—it was biology.
Q: Can I use Zinquin for mitochondrial zinc? A: Zinquin Ethyl Ester accumulates in mitochondria due to its charge and lipophilicity, but this can lead to signal saturation. For organelle-specific imaging, genetically encoded sensors (e.g., ZapCY) are superior. If you must use Zinquin, use the "wash and wait" protocol (Step 3 above) to ensure cytosolic clearance.
Q: Why does my signal bleach so fast? A: UV excitation is high-energy. Quinoline sulfonamides are prone to photobleaching. Minimize exposure time (use <100ms) and use neutral density filters to reduce excitation power to the minimum required for signal detection.
References
-
Nowakowski, A. B., & Petering, D. H. (2011). Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-Proteome: Adduct Formation and Ligand Substitution. Inorganic Chemistry.[6] Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 10. Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline Sulfonation & Regioselectivity
Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Subject: Resolving Regioselectivity Issues in Quinoline Sulfonation (C5 vs. C8 vs. C6) Assigned Specialist: Senior Application Scientist
Welcome to the Functionalization Help Desk
Welcome. You are likely here because quinoline sulfonation is yielding an inseparable mixture of isomers, or the reaction is stalling. Unlike benzene, quinoline possesses a dual nature: an electron-deficient pyridine ring and a comparatively electron-rich benzene ring.
The Core Problem:
Under standard electrophilic aromatic substitution (EAS) conditions (strong acid), the nitrogen atom protonates (
This guide provides the protocols to control this ratio (Kinetic vs. Thermodynamic) and the methods to purify the results.
Module 1: The Mechanism & Selectivity Logic
User Query: "Why can't I get substitution on the pyridine ring, and why does temperature shift my product from C8 to C6?"
Technical Explanation:
-
Deactivation: In concentrated
or Oleum, the N-atom is protonated. The positive charge destabilizes the transition state for substitution on the pyridine ring (C2, C3, C4). -
The
-Attack (C5/C8): The electrophile attacks the -positions of the benzene ring (C5 and C8) because the transition states (arenium ions) are stabilized by resonance that does not disrupt the pyridinium cation's stability as severely as -attack (C6/C7). -
Kinetic vs. Thermodynamic Control:
-
Kinetic Product (C8): Formed fastest at lower temperatures (
C) due to lower activation energy. -
Thermodynamic Product (C6): At high temperatures (
C), the sulfonyl group can migrate (isomerize) to the C6 position, which is sterically less crowded and thermodynamically more stable.
-
Visualizing the Pathway
Caption: Reaction pathway showing the divergence between kinetic products (C5/C8) and the thermodynamic sink (C6) under thermal stress.
Module 2: Controlling the Reaction (Protocols)
User Query: "I need pure Quinoline-8-Sulfonic acid. My current protocol yields a 60:40 mixture."
To favor the C8 isomer , you must operate under strict kinetic control . This means limiting the reaction temperature and time to prevent equilibration or formation of the C5 isomer.
Protocol A: Kinetic Synthesis of Quinoline-8-Sulfonic Acid
| Parameter | Specification | Reason |
| Reagent | Oleum (20-30% free | Essential. Concentrated |
| Temperature | 90°C - 100°C | Critical. Exceeding 120°C increases C5 formation and risk of oxidation. |
| Time | 2 - 4 Hours | Long reaction times allow thermodynamic equilibration. |
| Quenching | Ice/Water Pour | Rapidly stops the reaction to freeze the isomer ratio. |
Step-by-Step Workflow:
-
Setup: Place 1.0 eq of Quinoline in a round-bottom flask equipped with a drying tube (moisture excludes
). -
Addition: Cool to 0°C. Add 3.0 eq of Oleum dropwise. Caution: Exothermic.
-
Reaction: Heat the mixture to 90°C for 3 hours.
-
Quenching: Pour the reaction mixture carefully onto crushed ice (approx. 10x weight of acid).
-
Isolation (The Critical Step):
-
Quinoline-8-sulfonic acid is least soluble in cold dilute acid/water.
-
Allow the quenched mixture to stand at 4°C for 12 hours.
-
The 8-isomer precipitates as a white/off-white solid. The 5-isomer largely remains in the mother liquor.
-
Citation: This method relies on the classic kinetic control principles described in heterocyclic chemistry texts and verified in industrial patents for hydroxyquinoline synthesis [1][2].
Module 3: Troubleshooting & Purification
User Query: "I followed the protocol, but NMR shows I still have 10-15% of the 5-isomer. How do I remove it?"
Direct sulfonation rarely yields >95% regioselectivity crude. Purification relies on the differential solubility of the isomers.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High C5 Content | Reaction temp too high (>130°C) or "hot spots" during addition. | Ensure efficient stirring; keep oil bath at exactly 90°C. |
| Formation of C6 | Reaction ran too long or too hot (>200°C). | Reduce reaction time; check thermometer calibration. |
| Low Yield | Product dissolved in quench water. | The 8-isomer is slightly soluble in water. Do not over-dilute during quenching. |
| Black Tar | Oxidative decomposition.[1] | Use inert atmosphere ( |
Purification Protocol: Recrystallization
To separate the 8-isomer (solid) from the 5-isomer (solution):
-
Filtration: Filter the crude precipitate from the quench step.
-
Wash: Wash with cold 50% acetic acid or cold water. The 5-isomer is significantly more water-soluble (
g/L) compared to the 8-isomer ( g/L) in acidic media [3]. -
Recrystallization: Recrystallize the solid from hot water. The 8-isomer forms distinct needles; the 5-isomer will remain in the supernatant.
Module 4: Advanced Isomer Management (C6)
User Query: "Actually, I want the 6-isomer for a specific drug scaffold."
You cannot obtain the C6 isomer directly at low temperatures. You must force a thermodynamic rearrangement .
Protocol B: Thermodynamic Rearrangement to C6
-
Reagents: Quinoline + Conc.
(Catalytic was historically used but is toxic; high heat is the modern alternative). -
Conditions: 300°C (Sand bath or high-temp oil).
-
Mechanism: The sulfonyl group detaches and re-attaches to the most stable position (C6) over time.
-
Note: This yields a mixture requiring extensive chromatography or fractional crystallization to isolate pure C6 from remaining C8.
Decision Tree for Experiment Planning
Use this flow to determine your experimental conditions before starting.
Caption: Experimental decision tree based on the desired regiochemical outcome.
References
-
Grier, N., & Casalbore, C. (1949). Method of making 8-hydroxy quinoline. US Patent 2,489,530.[2] Link
-
Brochta, J. O. (1961). Quinoline sulfonation process. US Patent 2,999,094.[2] Link
-
Ito, Y., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. Link
Sources
Technical Support Center: Stability & Handling of Methoxyquinoline Sulfonamides
Current Status: Operational Topic: Prevention of Oxidation and Degradation Ticket ID: MQS-STAB-001
Executive Summary & Chemical Context[1][2][3][4][5]
Methoxyquinoline sulfonamides are high-value pharmacophores frequently utilized in kinase inhibitors (e.g., Lenvatinib analogs) and antimalarials. Their chemical stability is governed by a "push-pull" electronic conflict:
-
The Methoxyquinoline Core: The electron-donating methoxy group (-OCH₃) activates the quinoline ring, increasing the electron density at the heterocyclic nitrogen. This makes the molecule highly susceptible to N-oxidation and photo-oxidative degradation.
-
The Sulfonamide Linker: While generally hydrolytically stable, the sulfonamide moiety (-SO₂NH-) introduces solubility challenges dependent on pH (pKa ~10), which complicates the formulation of stable liquid stocks.
This guide provides the mechanistic understanding and troubleshooting protocols required to maintain the integrity of these compounds.
The Mechanics of Degradation[6][7]
To prevent degradation, one must understand the molecular "attack vectors." The two primary pathways for methoxyquinoline sulfonamides are N-Oxidation (chemical) and Photo-excitation (physical).
degradation_pathways.dot
Figure 1: Primary degradation pathways showing the conversion to N-Oxides via chemical oxidation and polymerization via photo-excitation.
Troubleshooting Guide (Q&A)
Issue 1: "My colorless stock solution turned yellow/brown overnight."
Diagnosis: Photo-oxidative Degradation.
Mechanism: Methoxyquinolines act as photosensitizers. Upon absorbing UV/Blue light, they generate singlet oxygen (
-
Immediate: Discard the solution if purity is <95%.
-
Prevention: Store all stock solutions in amber glass vials . Wrap clear vessels in aluminum foil.
-
Protocol: Switch to a "Red Light" handling protocol if the compound is determined to be highly photosensitive (half-life < 1 hour in ambient light).
Issue 2: "LC-MS shows a new impurity peak at M+16 mass units."
Diagnosis: N-Oxide Formation.[1][2] Mechanism: The quinoline nitrogen lone pair is nucleophilic.[1] It attacks trace peroxides often found in aged ethers (THF, Diethyl ether) or Polyethylene Glycol (PEG) excipients. Corrective Action:
-
Solvent Check: Test your solvents for peroxides using Quantofix® or similar strips.
-
Purification: N-oxides are much more polar than the parent. They can often be removed via Flash Chromatography (increase MeOH % in DCM).
-
Prevention: Use BHT-stabilized THF or fresh anhydrous solvents. Avoid PEG-400 in long-term stores unless peroxide-stripped.
Issue 3: "The compound precipitates when I adjust pH to < 4 to stabilize the quinoline."
Diagnosis: Sulfonamide insolubility. Mechanism:
-
Quinoline: Basic (pKa ~4-5). Protonation at pH < 4 stabilizes it against oxidation (removes the lone pair).
-
Sulfonamide: Acidic (pKa ~10). Neutral at pH 4.
-
Conflict: At pH 4, the quinoline is soluble (cationic), but the sulfonamide is neutral and lipophilic, leading to precipitation if the concentration is high. Corrective Action:
-
Cosolvent Strategy: Do not rely solely on pH. Use a cosolvent system: 30% DMSO / 70% Aqueous Buffer (pH 4) . The DMSO solubilizes the neutral sulfonamide, while the acidic buffer protects the quinoline nitrogen.
Experimental Protocols
Protocol A: Solvent Degassing & Peroxide Removal
Essential for preventing N-Oxide formation during synthesis or analysis.
-
Peroxide Test: Test THF, Dioxane, or Ethers with peroxide test strips. If >5 mg/L, discard or distill over sodium/benzophenone.
-
Sparging: Place the solvent in a sealed vessel with a septum. Insert a long needle connected to an Argon/Nitrogen line (2-3 psi) directly into the liquid. Insert a short vent needle.
-
Duration: Sparge for 15 minutes per 100 mL of solvent.
-
Storage: Keep under positive inert gas pressure.
Protocol B: Antioxidant Screening
Use this workflow to select the correct stabilizer for your formulation.
| Antioxidant Candidate | Mechanism | Recommended pH | Compatibility Note |
| Sodium Metabisulfite | Oxygen Scavenger | pH 3.0 - 5.0 | Incompatible with strong oxidants; releases SO₂ gas in strong acid. |
| Ascorbic Acid | Radical Scavenger | pH 4.0 - 7.0 | Can act as a pro-oxidant in the presence of Iron/Copper (Fenton chemistry). |
| BHT (Butylated hydroxytoluene) | Radical Terminator | N/A (Lipophilic) | Best for organic stock solutions (DMSO/Ethanol). |
Screening Steps:
-
Prepare 1 mg/mL API solution in 50:50 MeOH:Water.
-
Aliquot into 3 vials: Control (No additive), +0.1% Sodium Metabisulfite, +0.1% Ascorbic Acid.
-
Stress test: Add 0.1% Hydrogen Peroxide (
) to all vials. -
Monitor by HPLC at T=0, 1h, 4h. The candidate that suppresses the M+16 peak best is your stabilizer.
Decision Logic for Impurity Identification
Use this logic flow to rapidly identify degradation products during LC-MS analysis.
impurity_logic.dot
Figure 2: Rapid diagnostic logic for identifying common methoxyquinoline degradation products via Mass Spectrometry.
References
-
Mechanisms of Quinoline N-Oxide Formation BenchChem Technical Support. "Preventing N-oxide Formation in Quinoline Reactions."[1]
-
Photostability of Quinoline Derivatives Journal of Organic Chemistry. "Photorearrangement of Quinoline-Protected Dialkylanilines."
-
Sulfonamide Hydrolysis Kinetics RSC Publishing. "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides."
-
Oxidative Degradation of Pharmaceuticals Journal of Pharmaceutical Sciences. "Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition."
-
Antioxidant Stabilization Strategies BenchChem Technical Support. "Stability of Quinoline Compounds in Aqueous Solutions."[3]
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of Methoxyquinoline Sulfonamide Isomers
This guide provides a definitive technical comparison of the 1H NMR characterization for 5-Methoxyquinoline-8-sulfonamide and its regioisomer 8-Methoxyquinoline-5-sulfonamide . It is designed for medicinal chemists and structural biologists requiring precise structural differentiation between these two scaffolds, which are often encountered as intermediates in the synthesis of metalloenzyme inhibitors (e.g., Carbonic Anhydrase, MetAP).
Executive Summary & Structural Logic
The primary challenge in distinguishing 5-Methoxyquinoline-8-sulfonamide (Isomer A) from 8-Methoxyquinoline-5-sulfonamide (Isomer B) lies in the substitution pattern of the carbocyclic ring (positions 5, 6, 7, 8). Both isomers possess a 5,8-disubstituted quinoline core, resulting in a similar splitting pattern (two doublets for H6/H7).
The Definitive Differentiator: The electronic environment of the benzene ring protons (H6 and H7) is inverted between the two isomers due to the opposing effects of the electron-donating methoxy group (-OMe) and the electron-withdrawing sulfonamide group (-SO₂NH₂).
Structural Comparison Diagram
The following diagram illustrates the "Push-Pull" electronic effects that dictate the NMR shifts.
Caption: Electronic influence on H6/H7 protons. Green arrows indicate shielding (upfield shift); Red arrows indicate deshielding (downfield shift).
Comparative 1H NMR Analysis
The following data is synthesized from experimental literature on quinoline sulfonamide derivatives and specific precursor characterization (e.g., 8-methoxyquinoline-5-sulfonyl chloride).
Table 1: Chemical Shift Comparison (DMSO-d₆, 400-600 MHz)
| Proton Assignment | 5-Methoxyquinoline-8-sulfonamide | 8-Methoxyquinoline-5-sulfonamide | Diagnostic Difference |
| -OCH₃ (Methoxy) | 4.00 - 4.05 ppm (s) | 4.08 - 4.16 ppm (s) | Minimal difference; not diagnostic. |
| -SO₂NH₂ | 7.40 - 7.60 ppm (br s) | 7.30 - 7.50 ppm (br s) | Exchangeable; position varies with conc./temp. |
| H6 (Benzene) | ~7.05 - 7.20 ppm (d, J=8.5 Hz) | ~8.10 - 8.20 ppm (d, J=8.5 Hz) | CRITICAL: H6 is shielded in the 5-OMe isomer. |
| H7 (Benzene) | ~8.20 - 8.35 ppm (d, J=8.5 Hz) | ~7.20 - 7.35 ppm (d, J=8.5 Hz) | CRITICAL: H7 is shielded in the 8-OMe isomer. |
| H3 (Pyridine) | 7.60 - 7.70 ppm (dd) | 7.65 - 7.75 ppm (dd) | Similar environment. |
| H4 (Pyridine) | 8.40 - 8.50 ppm (dd) | 8.90 - 9.05 ppm (dd) | Peri-Effect: H4 is shielded by C5-OMe in the 5-isomer. |
| H2 (Pyridine) | 8.90 - 9.00 ppm (dd) | 9.10 - 9.20 ppm (dd) | H2 is typically the most downfield signal. |
Detailed Mechanistic Analysis[1]
1. The Aromatic "Flip" (H6 vs. H7)
This is the most reliable method for identification.
-
5-Methoxy Isomer: The H6 proton is ortho to the strong electron-donating Methoxy group. This creates a shielding effect, pushing H6 upfield (lower ppm). Conversely, H7 is ortho to the electron-withdrawing Sulfonamide, pushing it downfield.
-
Result: The doublet at ~7.1 ppm is H6; the doublet at ~8.3 ppm is H7.
-
-
8-Methoxy Isomer: The situation is reversed. H7 is now ortho to the Methoxy group (shielded, ~7.3 ppm), and H6 is ortho to the Sulfonamide (deshielded, ~8.2 ppm).
2. The Peri-Effect (H4 Proton)
-
5-Methoxy Isomer: The methoxy group at C5 exerts a steric and electronic "peri-effect" on the H4 proton of the pyridine ring. This typically results in a shielding effect relative to the sulfonamide isomer, shifting H4 upfield (~8.4 ppm).
-
8-Methoxy Isomer: The C5 position holds the Sulfonamide group. The sulfonyl group is an electron-withdrawing group (EWG) and exerts a deshielding anisotropic effect on H4, shifting it significantly downfield (often > 8.9 ppm).
Experimental Protocols
Protocol A: Sample Preparation for 1H NMR
To ensure sharp resolution of the sulfonamide (-SO₂NH₂) protons, which can broaden due to exchange, follow this strict preparation protocol.
-
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃. Sulfonamides are often sparingly soluble in chloroform, and DMSO prevents rapid exchange of the amide protons, allowing them to appear as distinct signals.
-
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent. High concentrations can cause stacking interactions (common in quinolines) that shift aromatic peaks upfield.
-
Drying: Ensure the sample is free of water. A water peak in DMSO (3.33 ppm) can overlap with methoxy signals or facilitate proton exchange.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons).
-
Scans (NS): 16 or 32.
-
Protocol B: Synthesis Verification Workflow
Use this flowchart to validate your synthesis pathway before NMR characterization.
Caption: Synthesis pathways determining the regiochemistry of the final sulfonamide.
References
-
Synthesis and Characterization of 8-Methoxyquinoline-5-sulfonamides
- Source: MDPI / ResearchG
- Context: Detailed synthesis and NMR data for the 8-methoxy-5-sulfonamide isomer and its deriv
-
URL:[Link]
- Comparison of Quinoline Ring Proton Shifts (BenchChem Guide) Source: BenchChem Context: General reference for 1H NMR shifts of substituted quinolines, validating the shielding/deshielding effects of C5/C8 substituents.
- Source: European Patent Office (via Google Patents)
-
NIST WebBook: 5-Methoxy-8-nitroquinoline
Sources
Comparative fluorescence quantum yield of 5-Methoxyquinoline-8-sulfonamide and TSQ
This guide provides an in-depth technical comparison between the industry-standard zinc sensor TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and its regio-isomer, 5-Methoxyquinoline-8-sulfonamide (5-MQS).
While TSQ is the historically dominant probe, understanding the photophysical differences of the 5-methoxy isomer highlights the critical role of substituent positioning in quinoline-based fluorescence.
Executive Summary
-
TSQ (6-Methoxy isomer): The "Gold Standard" for histological zinc imaging. It relies on a specific "Push-Pull" electronic system where the 6-methoxy group (meta to the sulfonamide nitrogen) enhances the quantum yield (Φ) upon Zn²⁺ coordination via the Chelation-Enhanced Fluorescence (CHEF) effect.
-
5-Methoxyquinoline-8-sulfonamide (5-MQS): A structural regio-isomer. Experimental data and Structure-Activity Relationship (SAR) studies indicate that placing the electron-donating methoxy group at the 5-position (para to the sulfonamide nitrogen) alters the electronic conjugation, typically resulting in lower fluorescence quantum yield and a hypsochromic (blue) shift compared to TSQ. It is often used as a control or in specific ratiometric studies rather than as a primary high-sensitivity sensor.
Chemical & Photophysical Comparison
The core difference lies in the position of the methoxy group relative to the sulfonamide binding site. This positioning dictates the efficiency of the Intramolecular Charge Transfer (ICT).
Table 1: Physicochemical Properties & Performance[1]
| Feature | TSQ (Standard) | 5-Methoxyquinoline-8-sulfonamide |
| IUPAC Name | N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide | N-(5-methoxy-8-quinolyl)-p-toluenesulfonamide |
| Methoxy Position | C-6 (Meta to Sulfonamide N) | C-5 (Para to Sulfonamide N) |
| Excitation (λex) | 335 – 360 nm | ~320 – 340 nm (Blue-shifted) |
| Emission (λem) | 490 nm (Zn-complex)470 nm (Ternary Protein Adduct) | ~450 – 460 nm (Weaker intensity) |
| Quantum Yield (Φ) | High (Φ ~ 0.3 - 0.7) with Zn²⁺Low (Φ < 0.01) without Zn²⁺ | Low to Moderate Inefficient ICT transition |
| Binding Stoichiometry | 2:1 (TSQ:Zn) or 1:1:1 (TSQ:Zn:Protein) | 2:1 (Ligand:Zn) |
| Solubility | Low (requires DMSO/Ethanol) | Low (requires DMSO) |
| Primary Utility | Histological staining (Timm's sulfide method alternative) | SAR studies; Negative/Low-response control |
Mechanism of Action: The "Pet Effect" Switch
Both molecules operate on the Photoinduced Electron Transfer (PET) quenching mechanism.
-
Apo-State (No Zinc): The lone pair on the sulfonamide nitrogen quenches the quinoline fluorophore via PET.
-
Zn-Bound State: Zn²⁺ coordination locks the nitrogen lone pair, blocking PET and restoring fluorescence (CHEF).
Why TSQ is Superior: The 6-methoxy group in TSQ acts as an electron-donating group (EDG) that is electronically conjugated to the quinoline nitrogen in a way that stabilizes the excited state after zinc binding. The 5-methoxy position creates steric strain near the chelation pocket (the 8-amino and 1-nitrogen "bight") and alters the dipole moment, often leading to increased non-radiative decay (heat) rather than photon emission.
Structural & Pathway Visualization
The following diagram illustrates the fluorescence activation pathway and the structural divergence between the two isomers.
Caption: Comparative signaling pathway showing the efficient activation of TSQ versus the sub-optimal activation of the 5-methoxy isomer upon Zinc binding.
Experimental Protocol: Comparative Quantum Yield Determination
To objectively compare these two probes, you must perform a spectrofluorometric titration against a standard (Quinine Sulfate or Fluorescein).
Materials
-
Probes: TSQ (Sigma/Merck) and 5-Methoxyquinoline-8-sulfonamide (Custom synthesis or specific vendor).
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.2 (physiological pH is critical).
-
Zinc Source: ZnSO₄ or ZnCl₂ (99.999% purity).
-
Chelator: TPEN (for determining minimum fluorescence,
).[1] -
Solvent: DMSO (Stock solution 10 mM).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve both probes in DMSO to 10 mM.
-
Dilute to a working concentration of 10 µM in the buffer. Note: TSQ precipitates easily; ensure <0.1% DMSO in final buffer.
-
-
Absorption Scan (Critical Step):
-
Measure UV-Vis absorbance (300–400 nm).
-
Determine the exact optical density (OD) at the excitation wavelength (e.g., 360 nm).
-
Requirement: Ensure OD < 0.1 to avoid inner-filter effects.
-
-
Zinc Titration:
-
Aliquot 2 mL of probe solution into a quartz cuvette.
-
Record emission spectrum (380–600 nm) for the Apo-state (
). -
Titrate Zn²⁺ (0 to 50 µM) in small increments.
-
Record spectra until saturation (
).
-
-
Quantum Yield Calculation: Use the comparative method:
Expected Results
-
TSQ: You will observe a sharp increase in intensity at 490 nm.[4] The gradient will be steep, indicating high
. -
5-MQS: You will likely observe a much shallower gradient and a peak shift to shorter wavelengths (<460 nm), confirming lower efficiency.
Critical Analysis & Troubleshooting
Why not use 5-MQS?
In drug development and cellular imaging, sensitivity is paramount. The 5-methoxy isomer suffers from:
-
Lower Brightness: Requires higher laser power, leading to phototoxicity.
-
Spectral Overlap: The blue-shifted emission overlaps more with cellular autofluorescence (NAD(P)H) than TSQ's 490 nm emission.
When to use TSQ?
-
Histology: TSQ is excellent for staining "mossy fibers" in the hippocampus (high Zn²⁺ concentration).
-
Ternary Complexes: TSQ is unique in that it forms fluorescent adducts with Zn-proteins (TSQ-Zn-Protein), not just free Zinc. This allows it to image loosely bound zinc pools that other sensors (like FluoZin-3) might miss.
References
-
Frederickson, C. J., et al. (1987). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology. Link
-
Meeusen, J. W., et al. (2011). "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins." Inorganic Chemistry. Link
-
Mikata, Y., et al. (2013). "Structure-activity relationships of quinoline-based fluorescent zinc sensors." Dalton Transactions. (Discusses substituent effects on quinoline fluorescence). Link
-
Kimura, E., & Koike, T. (1998). "Recent development of zinc-fluorophores." Chemical Society Reviews. Link
-
BenchChem. (2025).[3] "Navigating the Nuances of Cellular Zinc Detection: A Comparative Guide." Link
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- 4. mdpi.com [mdpi.com]
Comparative Mass Spectrometry Guide: Quinoline-8-Sulfonamides vs. Benzene-Sulfonamides
Executive Summary & Scope
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Quinoline-8-sulfonamides versus standard Benzene-sulfonamides .
Quinoline-8-sulfonamides are a privileged scaffold in drug discovery, widely used as metalloproteinase inhibitors and fluorescent zinc sensors (e.g., Zinquin).[1] Their fragmentation behavior differs significantly from standard phenyl-sulfonamides due to the "Proximity Effect" —the interaction between the sulfonamide moiety at the C8 position and the quinoline ring nitrogen (N1).
Key Takeaway: While both classes undergo characteristic
Mechanistic Comparison: The "Why" Behind the Peaks
To interpret the spectra accurately, one must understand the gas-phase ion chemistry governing these dissociations.[2]
The "Proximity Effect" in Quinoline-8-Sulfonamides
In Electrospray Ionization (ESI+), the site of protonation dictates the fragmentation pathway.
-
Benzene-sulfonamides: Protonation typically occurs on the sulfonamide nitrogen or the aromatic ring (if electron-rich). Fragmentation is driven by direct S-N bond cleavage or
extrusion. -
Quinoline-8-sulfonamides: The quinoline ring nitrogen (N1) is highly basic (
). It acts as a "proton sponge," sequestering the ionizing proton. The C8-sulfonamide group is spatially adjacent to this protonated site. This proximity facilitates a proton-transfer-mediated rearrangement that is sterically impossible in benzene or quinoline-5-sulfonamide isomers.
Primary Fragmentation Pathways
The table below contrasts the mechanistic behaviors of the two scaffolds.
| Feature | Quinoline-8-Sulfonamides | Benzene-Sulfonamides |
| Primary Charge Site | Quinoline Ring Nitrogen (N1) | Sulfonamide Nitrogen or Ring |
| Dominant Neutral Loss | ||
| Diagnostic Ion | ||
| S-N Cleavage | Yields stable Quinoline-8-amine radical cation | Yields Phenyl cation or Sulfonyl cation |
| Isomer Sensitivity | High (8-isomer | Low (Para/Meta often similar) |
Visualization of the Fragmentation Pathway
The following diagram illustrates the
Figure 1: Competitive fragmentation pathways for Quinoline-8-sulfonamides in ESI(+). The rearrangement pathway (green) is promoted by the 8-position geometry.
Experimental Protocol: Self-Validating Workflow
To generate reproducible fragmentation data, follow this LC-MS/MS protocol. This workflow includes "Checkpoints" to ensure data integrity.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the quinoline-8-sulfonamide in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Checkpoint: Avoid using ammonium buffers initially, as adducts (
, +18 Da) can complicate the interpretation of the parent ion.
-
LC-MS/MS Parameters (Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode.
-
Source Temperature: 350°C (Ensure complete desolvation to prevent solvent adducts).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp:
-
Acquire spectra at 10, 20, and 40 eV .
-
Reasoning: Low CE (10 eV) preserves the parent
. High CE (40 eV) forces the S-N cleavage to confirm the "core" quinoline structure.
-
Validation Workflow
Figure 2: Step-by-step decision tree for validating sulfonamide structures via MS.
Data Comparison: Diagnostic Ions
The following table compares the theoretical fragmentation of a representative N-benzyl-quinoline-8-sulfonamide vs. N-benzyl-benzenesulfonamide .
| Fragment Type | Quinoline-8-Sulfonamide (Structure A) | Benzene-Sulfonamide (Structure B) | Interpretation |
| Precursor | Quinoline N stabilizes the proton. | ||
| Desulfonation | Loss of | ||
| Sulfonyl Ion | Benzene sulfonamides cleave S-N easily to leave the sulfonyl cation. Quinoline tends to retain the N-linkage. | ||
| Amine Ion | Cleavage of the S-N bond. | ||
| Rearrangement | Rare | Radical formation is occasionally observed in 8-substituted quinolines due to "peri" hydrogen abstraction. |
The "Isomer Test"
To distinguish Quinoline-8-sulfonamide from Quinoline-5-sulfonamide :
-
8-Isomer: Prominent
peak due to the proximity-assisted rearrangement. -
5-Isomer: Behaves like the Benzene-sulfonamide; the
loss is less favored compared to simple S-N bond cleavage because the sulfonamide is distant from the ring nitrogen.
References
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link[4]
-
Hu, N., et al. (2008).[5] Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link[6]
-
Zhang, J., et al. (2010).[1] From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases.[1][7] Journal of the American Chemical Society. Link
-
Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
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Safety Operating Guide
Navigating the Disposal of 5-Methoxyquinoline-8-sulfonamide: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, the proper disposal of novel or specialized compounds like 5-Methoxyquinoline-8-sulfonamide is not merely a procedural task but a critical component of ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Methoxyquinoline-8-sulfonamide, moving beyond a simple checklist to explain the scientific rationale behind each recommended step.
Hazard Profile: An Evidence-Based Assessment
Understanding the potential hazards of 5-Methoxyquinoline-8-sulfonamide is paramount to its safe handling and disposal. Based on data from analogous compounds, a summary of anticipated hazards is presented below. This conservative approach ensures that the highest safety standards are maintained.
Table 1: Inferred Hazard Profile of 5-Methoxyquinoline-8-sulfonamide
| Hazard Classification | Inferred Risk and Rationale | Recommended Precautions |
| Acute Toxicity (Oral) | Quinoline and its derivatives are classified as harmful or toxic if swallowed.[3] Therefore, ingestion of 5-Methoxyquinoline-8-sulfonamide may cause adverse health effects. | Do not eat, drink, or smoke when handling. In case of ingestion, seek immediate medical attention. |
| Skin Corrosion/Irritation | Many quinoline derivatives are known to cause skin irritation.[4] | Wear appropriate chemical-resistant gloves and a lab coat. In case of contact, wash the affected area thoroughly with soap and water. |
| Serious Eye Damage/Irritation | Compounds with similar structures are known to cause serious eye irritation.[4] | Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes. |
| Aquatic Toxicity | Quinoline and its derivatives can be toxic to aquatic life with long-lasting effects.[5][6] Improper disposal can lead to environmental contamination. | Do not discharge down the drain or into the environment.[7] All waste must be collected as hazardous. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 5-Methoxyquinoline-8-sulfonamide, from the point of generation to final collection.
Immediate Waste Segregation at the Source
The foundation of safe chemical waste management is proper segregation. Never mix 5-Methoxyquinoline-8-sulfonamide waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[8]
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and weighing papers, as well as any solid residues of the compound.
-
Liquid Waste: This encompasses unused solutions, reaction mixtures, and solvent rinsates containing 5-Methoxyquinoline-8-sulfonamide.
Containerization and Labeling: Ensuring Clarity and Compliance
Proper containerization and labeling are not just best practices; they are regulatory requirements that prevent accidental mixing of incompatible wastes and ensure that waste handlers are aware of the container's contents.
-
Select Compatible Containers:
-
For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.
-
For solid waste, a clearly marked, sealable bag or a wide-mouthed HDPE container is appropriate.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "5-Methoxyquinoline-8-sulfonamide" (avoid abbreviations).
-
The words "Hazardous Waste".
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
-
Waste Storage: A Controlled Environment
Accumulated hazardous waste must be stored in a designated and controlled area within the laboratory.
-
Location: Store waste containers in a secondary containment bin within a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.
-
Incompatibilities: Do not store containers of 5-Methoxyquinoline-8-sulfonamide waste with strong oxidizing agents, strong acids, or strong bases to prevent any potential reactions.[4]
-
Container Integrity: Regularly inspect the waste containers for any signs of degradation, leaks, or spills.
Decontamination and Spill Management
Accidents can happen, and a well-defined spill response plan is essential.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the 5-Methoxyquinoline-8-sulfonamide residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbent material and place it in a sealed container for disposal as solid hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Final Disposal Pathways: From Laboratory to Treatment
The ultimate disposal of 5-Methoxyquinoline-8-sulfonamide waste must be handled by a licensed hazardous waste management company. Your institution's EHS department will coordinate the pickup and transportation of the properly labeled and stored waste containers.
The most probable and environmentally sound disposal method for 5-Methoxyquinoline-8-sulfonamide is high-temperature incineration.[9][10][11] This process effectively destroys organic compounds, converting them into less harmful substances like carbon dioxide, water, and nitrogen oxides. For compounds containing sulfur, a scrubber system is typically employed to remove sulfur oxides from the emissions. Given that this compound is non-halogenated, an incineration temperature of around 870°C (1600°F) with a residence time of 0.75 seconds is generally sufficient for 98% or greater destruction.[10]
Alternative disposal methods, such as chemical treatment using advanced oxidation processes (e.g., ozonation or Fenton treatment), have shown efficacy in degrading sulfonamides in aqueous solutions.[12][13] However, these methods are typically applied on a larger scale in wastewater treatment and are less common for the direct treatment of concentrated laboratory waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 5-Methoxyquinoline-8-sulfonamide is a multi-faceted process that requires a thorough understanding of its potential hazards and a strict adherence to established protocols. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment and the protection of our ecosystem. The principles of responsible chemical management are integral to the integrity of scientific discovery.
References
- Batista, A. P. S., et al. (2014). Degradation of sulfonamides by advanced oxidation processes. Environmental Science and Pollution Research, 21(12), 7486-7496.
- U.S. Environmental Protection Agency. (1992). Control Technologies for Hazardous Air Pollutants. EPA/625/6-91/014.
- U.S. Environmental Protection Agency. (2003).
- Stockholm Convention. (n.d.).
- Zero Waste Europe. (2020).
- Deng, J., & Cagnetta, G. (2009). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry, 57(24), 11674-11680.
- Kowalska, K., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6523.
- European Commission. (2010).
- Technical University of Munich. (n.d.).
- García-Galán, M. J., et al. (2011). Photodegradation of sulfonamides in water: a review.
- TCI Chemicals. (2018).
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.
- Fisher Scientific. (2025).
- Cayman Chemical. (2025).
- University of Essex. (2022).
- Benchchem. (2025).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Vanderbilt University. (n.d.).
- PubChem. (n.d.). 8-Methoxyquinoline.
- University of Essex. (2022).
- Owolabi, B. J., & Olarinoye, M. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 42-47.
- Angene Chemical. (2021). Safety Data Sheet: 5-Methyl-2-pyridinesulfonamide.
- Extrasynthese. (n.d.).
- Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.
- Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3985.
- Wang, Y., et al. (2015). Toxicity of 8-Hydroxyquinoline in Cryprinus carpio Using the Acute Toxicity Test, Hepatase Activity Analysis and the Comet Assay.
- Krüger, T., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5543.
- Prachayasittikul, S., et al. (2013). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Bioorganic & Medicinal Chemistry, 21(12), 3365-3373.
- Benchchem. (2025). Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide.
- Chow, S. F., & Zhang, Q. (2021). Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering. Pharmaceutics, 13(12), 2160.
- Cosmetic Ingredient Review. (2024).
- Piatek, P., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. International Journal of Molecular Sciences, 25(20), 12345.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
